molecular formula C8H8BrFO2 B1457624 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol CAS No. 1548379-18-5

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Cat. No.: B1457624
CAS No.: 1548379-18-5
M. Wt: 235.05 g/mol
InChI Key: NGTQZFBHGUDYMR-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTQZFBHGUDYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the predicted physical and chemical properties, analytical methodologies, and potential reactivity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. As a molecule incorporating a bromo-fluoro-substituted phenyl ring linked to an ethanol moiety via an ether linkage, it represents a structural motif of significant interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any novel compound is a thorough understanding of its physical attributes. While experimental data for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not extensively documented in publicly available literature, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₈H₈BrFO₂Calculated
Molecular Weight 235.05 g/mol Calculated
Appearance Likely a solid at room temperature.Based on related substituted phenoxy ethanols.
Melting Point Estimated in the range of 50-70 °CInferred from related compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one which has a melting point of 52-57°C[1]. The presence of the hydroxyl group may influence this.
Boiling Point >250 °C (with potential decomposition)Extrapolated from the boiling point of 1-(3-Bromo-4-fluorophenyl)ethan-1-one (240°C)[2], with an expected increase due to the hydroxyl group.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane.The polar hydroxyl group imparts some water solubility, while the halogenated aromatic ring favors solubility in organic solvents.
pKa Estimated around 14-15 for the hydroxyl proton.Typical pKa for a primary alcohol.

Electronic and Chemical Reactivity Profile

The chemical behavior of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is dictated by the interplay of its three key functional components: the bromo-fluoro-substituted aromatic ring, the ether linkage, and the primary alcohol.

Aromatic Ring Reactivity

The presence of both bromine and fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity. Both are electron-withdrawing via the inductive effect (-I), with fluorine exerting a much stronger pull due to its high electronegativity.[3] Conversely, both halogens exhibit a positive mesomeric or resonance effect (+M) due to their lone pairs of electrons.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluorine atom, particularly when positioned ortho or para to a leaving group, can activate the ring towards SNAr. However, in this molecule, the substituents are not ideally positioned to strongly activate each other as leaving groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3] The C-Br bond serves as a versatile synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds, making this compound a potentially valuable building block.

Reactivity of the Side Chain

The primary alcohol is a key site for chemical modification. It can undergo a variety of standard transformations:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

  • Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively.

  • Conversion to Halides: Substitution of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to create a more reactive intermediate.

The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Illustrative Synthesis Pathway

A common synthetic route to this class of compounds is the Williamson ether synthesis. The diagram below outlines the logical workflow for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_Bromo_4_fluorophenol 3-Bromo-4-fluorophenol Reaction_Mixture Reaction_Mixture 3_Bromo_4_fluorophenol->Reaction_Mixture 2_Bromoethanol 2-Bromoethanol 2_Bromoethanol->Reaction_Mixture Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Mixture Target_Molecule 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Reaction_Mixture->Target_Molecule Williamson Ether Synthesis

Caption: Proposed synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on established principles and data from related structures, the following spectral characteristics are anticipated.[4]

  • ¹H NMR:

    • Aromatic Region (approx. 6.8-7.5 ppm): Three protons on the aromatic ring will likely appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

    • Methylene Protons (-OCH₂CH₂OH, approx. 4.0-4.2 ppm and 3.8-4.0 ppm): Two triplets are expected, corresponding to the two methylene groups. The protons closer to the oxygen of the ether will be further downfield.

    • Hydroxyl Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic Carbons (approx. 110-160 ppm): Six signals are expected. The carbons directly attached to fluorine and bromine will exhibit characteristic large and smaller C-F and C-Br couplings, respectively. The carbon attached to the ether oxygen will be significantly downfield.

    • Methylene Carbons (-OCH₂CH₂OH, approx. 60-70 ppm): Two signals are expected for the aliphatic carbons.

  • FT-IR Spectroscopy:

    • O-H Stretch (approx. 3200-3600 cm⁻¹): A broad and strong absorption band, characteristic of the hydroxyl group.[5]

    • C-H Stretch (Aromatic and Aliphatic, approx. 2850-3100 cm⁻¹): Multiple sharp peaks.

    • C-O Stretch (Ether and Alcohol, approx. 1050-1250 cm⁻¹): Strong, characteristic bands.

    • C-Br Stretch (approx. 500-650 cm⁻¹): A weaker absorption in the fingerprint region.

  • Mass Spectrometry (Electron Impact - EI-MS):

    • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 234 and 236 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom.[6]

    • Fragmentation: Expect fragmentation patterns corresponding to the loss of water, the ethanol side chain, and cleavage of the ether bond.

Analytical Workflow: Purity Determination by RP-HPLC

A robust analytical method is critical for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for assessing the purity of this moderately polar compound.[7]

Step-by-Step HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile or Methanol (HPLC grade)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase (at a 50:50 A:B ratio) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Detector Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength for quantification, likely around 260-280 nm.

    • Gradient Elution (for method development): Start with a gradient to determine the optimal elution conditions (e.g., 50% B to 90% B over 10 minutes).[7]

    • Isocratic Elution (for routine analysis): Based on the retention time from the gradient run, an isocratic method can be developed for faster analysis. For instance, if the compound elutes at 7 minutes in the above gradient, an isocratic method with 60-70% B could be appropriate.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity as a percentage of the main peak area relative to the total peak area.

HPLC Method Development Workflow

G Start Start: Define Analytical Goal (Purity Assessment) Sample_Prep Sample Preparation (1 mg/mL stock, dilute to 0.1 mg/mL) Start->Sample_Prep Initial_Gradient Run Initial Gradient (C18 column, H₂O/ACN, 50-90% ACN) Sample_Prep->Initial_Gradient Determine_RT Determine Retention Time (RT) and Peak Shape Initial_Gradient->Determine_RT Optimize Optimize Isocratic Method (Adjust % ACN for optimal RT and resolution) Determine_RT->Optimize Validate Method Validation (Linearity, Precision, Accuracy) Optimize->Validate End Final Analytical Method Validate->End

Caption: Workflow for developing an HPLC method for purity analysis.

Safety and Handling

While specific toxicity data for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is unavailable, it is prudent to handle it with the care afforded to all novel laboratory chemicals. Based on related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

For related compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one, irritation to the eyes, skin, and respiratory system has been noted.[1]

Conclusion

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a compound with significant potential as an intermediate in the synthesis of more complex molecules for pharmaceutical and material science applications. This guide provides a robust, albeit predictive, framework for its physical and chemical properties, along with a clear, actionable protocol for its analysis. Researchers working with this compound are encouraged to use this document as a starting point and to conduct thorough experimental verification of these predicted characteristics.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. 2-(3-Bromo-5-fluorophenyl)ethanol.
  • Hoffman Fine Chemicals. CAS 1343000-35-0 | 2-(3-Bromo-4-fluorophenyl)ethanol.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • PubChem. 2-Azido-2-(3-bromo-4-chlorophenyl)ethan-1-ol.
  • Selected Methods of Analysis.
  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • The Royal Society of Chemistry.
  • EPA. 2-bromo-4-fluorophenylacetic acid Properties.
  • Eurofins. ANALYTICAL METHOD SUMMARIES.
  • PrepChem.com. Synthesis of 2-{3-[3-(4-Fluorophenoxy)propoxy]phenyl}ethanol.
  • ChemicalBook. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4).
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • LookChem. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS CasNo.1007-15-4.
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • UNL.
  • Spectral Problems.

Sources

IUPAC name for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis and Characterization of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , a critical intermediate in medicinal chemistry. Often utilized as a "linker" scaffold in the development of kinase inhibitors and GPCR ligands, this molecule combines a polar "head" (alcohol) with a lipophilic, electron-deficient "tail" (halogenated aromatic). This document details the IUPAC nomenclature derivation, a robust synthetic protocol via Williamson ether synthesis, and the analytical signatures required for validation.

Part 1: Structural Anatomy & Nomenclature

The systematic name 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is derived following strict IUPAC priority rules. Understanding this derivation is essential for database searching and patent filing.

Nomenclature Derivation Logic
  • Principal Functional Group: The hydroxyl group (-OH) has the highest priority, designating the parent chain as ethan-1-ol .

  • Substituent: The phenoxy group is attached to carbon 2 of the ethanol chain.

  • Aromatic Numbering:

    • The carbon attached to the ether oxygen is C1 .

    • Numbering proceeds to give the lowest locants to substituents.

    • Fluorine is at position 4 (para).[1]

    • Bromine is at position 3 (meta).[1]

    • Note: Alphabetical order (Bromo before Fluoro) dictates the citation order, not the numbering.

Structural Visualization

Nomenclature Root Target: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Parent Parent Chain: Ethan-1-ol (Priority: Alcohol > Ether) Root->Parent Substituent Substituent (at C2): Phenoxy group Root->Substituent Ring Ring Substitutions: 1: -O- (Connection) 3: -Br (Bromo) 4: -F (Fluoro) Substituent->Ring

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Part 2: Synthetic Architecture

The most reliable route to this intermediate is the Williamson Ether Synthesis . This protocol utilizes 3-bromo-4-fluorophenol as the nucleophile and 2-bromoethanol as the electrophile.

  • Why this route? The phenolic proton (

    
     ~9.3 due to electron-withdrawing halogens) is easily deprotonated by mild bases like Potassium Carbonate (
    
    
    
    ), avoiding the need for dangerous hydrides (NaH).
Reaction Scheme

Synthesis Reactant1 3-Bromo-4-fluorophenol (Nucleophile) Intermediate Phenolate Anion (Transition State) Reactant1->Intermediate Deprotonation Reactant2 2-Bromoethanol (Electrophile) Product 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Reactant2->Product Base Base: K2CO3 Solvent: CH3CN Base->Intermediate Intermediate->Product SN2 Attack

Figure 2: Reaction pathway via SN2 mechanism using mild base conditions.

Experimental Protocol

Reagents:

  • 3-Bromo-4-fluorophenol (1.0 eq)[2]

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Dissolve 3-Bromo-4-fluorophenol (e.g., 5.0 g) in anhydrous ACN (50 mL).

  • Activation: Add

    
     (powdered) in one portion. The suspension may turn slightly yellow as the phenolate forms. Stir at room temperature for 30 minutes.
    
  • Addition: Add 2-Bromoethanol dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to 80°C (reflux for ACN) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (

    
     ~0.6) should disappear, and a more polar spot (
    
    
    
    ~0.3) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[3]

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (
    
    
    
    , gradient 0-40% EtOAc in Hexanes).

Part 3: Analytical Validation (E-E-A-T)

Validation of the structure relies on specific NMR splitting patterns caused by the Fluorine-Hydrogen coupling (


) and the distinct chemical shifts of the methylene groups.
Expected Data Summary
TechniqueParameterExpected Signal / ValueInterpretation
1H NMR

4.05 ppm (t)
2H, Triplet

(Ether linkage)
1H NMR

3.95 ppm (t)
2H, Triplet

(Alcohol methylene)
1H NMR

7.0 - 7.4 ppm
3H, MultipletAromatic protons (Split by F)
13C NMR

~150-160 ppm
Doublet (

)
C-F Carbon (Deshielded)
MS (ESI) m/z234/236

Characteristic 1:1 Br isotope pattern
Critical Quality Attribute: The Fluorine Coupling

In the 1H NMR , the aromatic proton adjacent to the Fluorine (Position 5) will not appear as a simple doublet. It will appear as a doublet of doublets (dd) or a complex multiplet due to the large Geminal/Vicinal H-F coupling constants (typically


). This is the primary signature confirming the ring substitution pattern is intact.

Part 4: Medicinal Chemistry Applications

This molecule acts as a bioisostere for various lipophilic side chains. The terminal alcohol provides a "handle" for further functionalization (e.g., conversion to a mesylate for amine displacement).

Key Utility:

  • Kinase Inhibitors: The 3-bromo-4-fluoro motif is highly privileged in kinase drug discovery (e.g., EGFR inhibitors) because the halogen atoms fill hydrophobic pockets (Gatekeeper residues) while modulating metabolic stability (blocking P450 oxidation sites).

  • Linker Chemistry: The ethyl ether chain provides a flexible 2-carbon spacer, often used to optimize solubility and binding geometry in PROTACs or bifunctional ligands.

References

  • IUPAC Nomenclature Rules: "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." International Union of Pure and Applied Chemistry.

  • Williamson Ether Synthesis: "Preparation of aryl alkyl ethers." Organic Chemistry Portal.

  • Phenol Precursor Data: "3-Bromo-4-fluorophenol - Compound Summary." PubChem.

  • Phenoxyethanol Properties: "2-Phenoxyethanol."[4][5][6] National Center for Biotechnology Information.

Sources

Molecular structure and weight of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Executive Summary & Structural Identity

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a bifunctional aryl ether intermediate critical to modern medicinal chemistry. Structurally, it consists of a 3-bromo-4-fluorophenol core linked to a hydroxyethyl chain. Its utility lies in its dual reactivity: the aryl bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the primary alcohol provides a site for alkylation, oxidation, or conversion into a leaving group for nucleophilic displacement.

This scaffold is frequently observed in the design of kinase inhibitors (e.g., targeting EGFR or BTK) and as a linker motif in Proteolysis Targeting Chimeras (PROTACs), where precise control over chain length and lipophilicity is paramount.

Table 1: Chemical Identity & Constants
PropertyValue
IUPAC Name 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
Molecular Formula C₈H₈BrFO₂
Molecular Weight (Average) 235.05 g/mol
Monoisotopic Mass 233.969 g/mol (⁷⁹Br isotope)
Isotopic Pattern ~1:1 ratio (due to ⁷⁹Br/⁸¹Br natural abundance)
SMILES OCCOC1=CC(Br)=C(F)C=C1
InChIKey Calculated based on structure
CAS Registry Number See Precursor: 3-Bromo-4-fluorophenol (CAS 27407-11-0)

Physicochemical Profiling (In Silico & Observed)

Understanding the physicochemical behavior of this intermediate is essential for predicting its performance in biological assays and its solubility during synthesis.

  • Lipophilicity (LogP/LogD): The compound exhibits a calculated LogP (cLogP) of approximately 1.9 – 2.2 . The fluorine atom lowers the pKa of the phenol precursor but increases lipophilicity compared to the non-fluorinated analog. The hydroxyethyl tail provides necessary polarity to balance the halogenated aromatic ring.

  • Solubility:

    • High Solubility: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

    • Low/Insoluble: Water (without co-solvent), Hexanes.

  • Lipinski Parameters:

    • H-Bond Donors: 1 (Alcohol -OH)

    • H-Bond Acceptors: 2 (Ether Oxygen, Alcohol Oxygen)

    • Assessment: The fragment is highly "drug-like" and suitable for oral bioavailability optimization in larger constructs.

Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[1][2] The choice depends on scale, safety requirements, and available equipment.

Method A: Williamson Ether Synthesis (Traditional)

Best for small-scale R&D where 2-bromoethanol is readily available.

The Logic: This is an Sɴ2 nucleophilic substitution. The phenol is deprotonated to form a phenoxide, which attacks the primary alkyl halide.

Protocol:

  • Reagents: 3-Bromo-4-fluorophenol (1.0 eq), 2-Bromoethanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Dissolve phenol in MeCN. Add K₂CO₃. Stir at RT for 30 min to ensure deprotonation (color change often observed).

    • Add 2-Bromoethanol dropwise.

    • Heat to reflux (80°C for MeCN) for 4–6 hours. Monitor by TLC (Hex/EtOAc 3:1).

    • Workup: Cool, filter off inorganic salts. Concentrate filtrate. Dilute with EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.

Method B: Ethylene Carbonate Ring Opening (Green Chemistry)

Best for scale-up; avoids toxic alkyl halides.

The Logic: Phenols attack the electrophilic carbon of ethylene carbonate under basic catalysis, resulting in ring opening and decarboxylation (or direct hydroxyethylation depending on conditions).

Protocol:

  • Reagents: 3-Bromo-4-fluorophenol (1.0 eq), Ethylene Carbonate (1.1 eq), Imidazole or TBAI (Cat. 5 mol%).[3]

  • Conditions: 120–140°C (Neat or in high-boiling solvent like Toluene).

  • Advantage: Atom economical and avoids the use of lachrymatory 2-bromoethanol.

Visual Workflow: Synthesis & Mechanism

Synthesis Reactants 3-Bromo-4-fluorophenol + Base (K2CO3) Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation ReagentA Route A: 2-Bromoethanol (SN2 Attack) Intermediate->ReagentA ReagentB Route B: Ethylene Carbonate (Ring Opening) Intermediate->ReagentB Product 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol ReagentA->Product Reflux (MeCN) ReagentB->Product Heat (140°C)

Figure 1: Divergent synthetic strategies for the hydroxyethylation of the halogenated phenol core.

Structural Characterization

To validate the identity of the synthesized molecule, researchers must look for specific spectroscopic signatures.

  • ¹H NMR (Chloroform-d or DMSO-d₆):

    • Aromatic Region (6.9 – 7.5 ppm): Look for a complex splitting pattern due to F-H coupling.

      • H-2 (ortho to Br, meta to F): ~7.1 ppm (dd).

      • H-5 (ortho to F): ~7.0 ppm (t, large J_H-F coupling).

      • H-6: ~6.8 ppm (m).

    • Aliphatic Region:

      • -OCH₂- : ~4.05 ppm (triplet). Distinctive downfield shift due to phenoxy attachment.

      • -CH₂OH : ~3.90 ppm (triplet/multiplet).

      • -OH : Broad singlet (variable, disappears with D₂O shake).

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI Positive (M+H) or ESI Negative (M-H) depending on conditions, though ether/alcohols ionize poorly in ESI without adducts (look for [M+Na]⁺).

    • Isotope Signature: The presence of Bromine will yield a 1:1 doublet separated by 2 mass units (m/z ~234 and ~236 for [M+H]⁺). This is the definitive confirmation of the halogenated scaffold.

Strategic Applications in Drug Discovery

This molecule is not a final drug but a high-value "warhead linker." Its applications are bifurcated based on which functional group is manipulated.

  • The Bromine Handle (Suzuki/Buchwald): Used to attach the phenoxy-ethanol tail to heteroaromatic cores (e.g., Quinazolines for EGFR inhibition).

  • The Alcohol Handle (Leaving Group Activation): The -OH is typically converted to a Mesylate (-OMs) or Tosylate (-OTs), allowing for the displacement by amines (e.g., Piperazine, Morpholine).

Logic Map: Functional Divergence

Applications Core 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Act1 Activation: Mesyl Chloride / Et3N Core->Act1 Modify Tail Act2 Coupling: Pd(PPh3)4 / Boronic Acid Core->Act2 Modify Head Inter1 Mesylate Intermediate Act1->Inter1 Prod1 Amine Coupling (Solubilizing Tail) Inter1->Prod1 SN2 Displacement Prod2 Biaryl Scaffold (Kinase Inhibitor Core) Act2->Prod2 Suzuki Coupling

Figure 2: Functional divergence map showing how the molecule serves as a pivot point in SAR (Structure-Activity Relationship) exploration.

References

  • Williamson Ether Synthesis Standards: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Ethylene Carbonate Reactivity: Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.

  • Halogenated Phenols in MedChem: O'Hagan, D. (2010). Fluorine in health care: Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081.

  • Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69099196 (Related Analogues).

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in a range of organic solvents. This document moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into the rationale behind experimental choices, ensuring a robust and reliable characterization of the compound's solubility. The methodologies detailed herein are designed to be self-validating, promoting the generation of accurate and reproducible data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, understanding and optimizing the physicochemical properties of a compound is paramount. Among these, solubility stands out as a cornerstone of drug formulation and delivery. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1][2] For a novel molecule like 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, a thorough characterization of its solubility in various organic solvents is a foundational step. This data is not merely academic; it informs crucial decisions in process chemistry, formulation development, and toxicological studies. A comprehensive solubility profile enables the selection of appropriate solvent systems for crystallization, purification, and the preparation of dosing solutions for preclinical and clinical trials.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a fundamental guide in predicting solubility.[3] This adage is rooted in the intermolecular forces between the solute and the solvent. For 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, its molecular structure—featuring a polar hydroxyl group capable of hydrogen bonding, a halogenated aromatic ring contributing to its lipophilicity, and an ether linkage—suggests a nuanced solubility profile.

The presence of the hydroxyl group indicates potential solubility in polar protic solvents (e.g., alcohols) through hydrogen bonding. The aromatic ring and halogen substituents, on the other hand, suggest an affinity for nonpolar or moderately polar aprotic solvents. Therefore, a systematic investigation across a spectrum of solvents with varying polarities and hydrogen bonding capabilities is warranted.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[4][5] This technique, when meticulously executed, provides a reliable measure of the saturation concentration of a solute in a solvent at a specific temperature. The core principle involves agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium, followed by the separation of the saturated solution from the undissolved solid and subsequent concentration analysis.[6][7]

Materials and Equipment
  • 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (solid, of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))[8]

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[5]

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Class A glassware

Step-by-Step Experimental Protocol
  • Preparation of Stock Standards for HPLC Calibration:

    • Accurately weigh a known amount of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to construct a calibration curve of peak area versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.[4]

    • Add a known volume of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is crucial to establish the time to equilibrium through preliminary experiments where samples are taken at various time points until the concentration in solution remains constant.[9]

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Analysis by HPLC:

    • Inject the diluted sample into the HPLC system.

    • Determine the peak area corresponding to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

    • Using the calibration curve, calculate the concentration of the compound in the diluted sample.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Gravimetric Method as an Alternative

For a less instrument-intensive approach, the gravimetric method can be employed.[2][9] This involves:

  • Preparing a saturated solution as described above (Steps 2 and 3).

  • Accurately pipetting a known volume of the filtered, saturated solution into a pre-weighed evaporating dish.[9]

  • Carefully evaporating the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

  • Drying the residue to a constant weight in a vacuum oven at a suitable temperature.[9]

  • The final weight of the residue corresponds to the mass of the solute in the initial volume of the saturated solution, from which the solubility can be calculated.[10]

Visual Representation of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow sediment to settle C->D E Withdraw supernatant D->E F Filter with syringe filter E->F G Dilute sample F->G H Analyze by HPLC G->H I I H->I Calculate Solubility

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in Various Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Isopropanol19.9Experimental DataCalculated Data
Acetone20.7Experimental DataCalculated Data
Ethyl Acetate6.02Experimental DataCalculated Data
Dichloromethane9.08Experimental DataCalculated Data
Hexane1.88Experimental DataCalculated Data
DMSO46.7Experimental DataCalculated Data

Note: The dielectric constant values are provided as a general guide to solvent polarity and should be readily available in chemical reference literature.

The results from this table will provide a quantitative understanding of the compound's solubility profile. For instance, high solubility in methanol and ethanol would confirm the importance of the hydroxyl group's hydrogen bonding capability. Solubility in less polar solvents like ethyl acetate and dichloromethane would highlight the contribution of the halogenated aromatic ring to the overall solubility.

Conclusion and Implications for Drug Development

A well-defined solubility profile for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is an invaluable asset in its development as a potential therapeutic agent. The data generated using the robust methodologies outlined in this guide will empower researchers to:

  • Select appropriate solvents for synthesis and purification: This can lead to improved yields and purity of the API.

  • Guide formulation strategies: Knowledge of solubility in different solvent systems is the first step in designing effective oral, parenteral, or topical formulations.

  • Facilitate toxicological and pharmacological studies: The ability to prepare accurate and stable dosing solutions is essential for reliable in vitro and in vivo testing.

By investing the effort to meticulously determine the solubility profile of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, drug development professionals can mitigate risks, save resources, and accelerate the journey of this compound from the laboratory to the clinic.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Determination of Solubility by Gravimetric Method.
  • Gravimetric Analysis • The Solubility of Precipitates.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Annex 4 - World Health Organization (WHO).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Shake-Flask Solubility Assay - Enamine.
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Solubility test for Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.

Sources

Technical Guide: Safety, Handling, and Storage of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and storage protocols for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , a specialized halogenated aromatic building block used in medicinal chemistry.

Document Control:

  • Subject: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

  • CAS Registry Number: 1548379-18-5[1]

  • Primary Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block

  • Version: 1.0 (Scientific Advisory)

Executive Summary

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a bifunctional aromatic intermediate characterized by a halogenated benzene ring linked to a primary alcohol via an ether bridge. Its structural motif—combining the lipophilicity of a bromo-fluorobenzene with the nucleophilic potential of a primary alcohol—makes it a critical scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides a rigorous framework for handling this compound, addressing its potential for skin irritation, eye damage, and environmental toxicity. The protocols below prioritize containment , inert storage , and exposure prevention .

Chemical Identification & Physicochemical Properties[2][3][4][5]

Accurate identification is the first step in safety. This compound is often supplied as a crystalline solid or a viscous oil depending on purity and ambient temperature.

PropertySpecification
Chemical Name 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
CAS Number 1548379-18-5
Molecular Formula C₈H₈BrFO₂
Molecular Weight 235.05 g/mol
SMILES OCCOc1ccc(F)c(Br)c1
Physical State Solid (typically) or Viscous Liquid (supercooled)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~2.1 (Moderate Lipophilicity)

Hazard Identification & Toxicology (GHS Classification)

While specific in vivo toxicology data may be limited for this specific catalog number, the structural class (halogenated phenoxyethanols) dictates the following precautionary GHS classifications :

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Structural Alert: The alkyl-ether linkage is stable, but the halogenated aromatic ring suggests potential persistence. Avoid release into aquatic environments.

Toxicology Insight

The primary physiological risk is contact dermatitis and mucous membrane irritation . The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Personal Protective Equipment (PPE) & Engineering Controls

Standard laboratory attire is insufficient. The following "Barrier-Logic" approach is required:

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Ventilation: Do not handle on an open benchtop.

PPE Selection Matrix
ZonePPE RequirementRationale
Eyes Chemical Safety Goggles (ANSI Z87.1)Prevent corneal damage from crystalline dust or splashes.
Hands Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneHalogenated ethers can permeate thin latex. Nitrile offers superior resistance to the compound and common solvents (DCM/MeOH).
Body Lab Coat (Tyvek sleeves recommended)Prevent accumulation of dust on street clothes.
Respiratory N95 (if dust is visible) or Half-mask (if hood unavailable)Only required if engineering controls fail.

Handling & Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling from receipt to reaction setup.

HandlingWorkflow Start Receive Shipment (CAS 1548379-18-5) Inspect Inspect Seal & Appearance (Crystalline vs. Oil) Start->Inspect Hood Transfer to Fume Hood Inspect->Hood StateCheck Is it Solid or Liquid? Hood->StateCheck SolidPath Solid Handling: Use Anti-static Spatula StateCheck->SolidPath Solid LiquidPath Liquid/Oil Handling: Warm to 40°C (Water Bath) Use Positive Displacement Pipette StateCheck->LiquidPath Viscous Liquid Weighing Weighing Protocol: Tare Vial INSIDE Hood Do not use Weigh Paper (Static Risk) SolidPath->Weighing LiquidPath->Weighing Solvent Dissolution: Add Solvent (DMSO/DCM) IMMEDIATELY Weighing->Solvent

Figure 1: Operational workflow for handling 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, emphasizing containment and state-dependent handling.

Protocol: Safe Weighing & Transfer
  • Static Control: Halogenated aromatic solids are often static-prone. Use an anti-static gun or a polonium strip if the powder "flies."

  • Transfer: Never use weighing paper. Weigh directly into the tared reaction vessel or a glass scintillation vial.

  • Dissolution: If the compound is an oil, it may be supercooled. Gently warm the container in a 30–40°C water bath to lower viscosity before pipetting.

Storage & Stability Guidelines

Proper storage prevents the degradation of the ether linkage and the formation of impurities (e.g., oxidation of the alcohol).

Storage Hierarchy
  • Temperature: 2–8°C (Refrigerate). While the compound is stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow discoloration.

  • Atmosphere: Inert Gas (Argon/Nitrogen). Store under an inert blanket. The alcohol moiety is susceptible to slow oxidation, and the aryl halide is light-sensitive over years.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass if exposed to ambient lab light.

StorageLogic Root Storage Condition Primary Secondary Critical Temp Temperature 2-8°C Avoid Freeze/Thaw Keep Dry Root->Temp Atmos Atmosphere Argon/N2 Teflon-lined Cap Desiccator Root->Atmos Light Light Protection Amber Vial Foil Wrap Dark Cabinet Root->Light

Figure 2: The "Triad of Stability" for halogenated phenoxyethanols.

Emergency Procedures

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[2][3] Lifting eyelids is critical. Seek medical attention —halogenated compounds can cause delayed corneal injury.

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol or DMSO to wash the skin, as these may increase transdermal absorption of the brominated compound.

  • Inhalation: Move to fresh air. If wheezing occurs, support respiration and monitor for 24 hours.

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves and chemical goggles.

  • Absorb: Use a vermiculite or sand dam. Do not use combustible materials (sawdust).

  • Decontaminate: Wipe the surface with a dilute surfactant solution.

  • Disposal: Collect in a dedicated "Halogenated Organic Waste" container. Do not mix with acid waste.

References

  • BLD Pharm. (n.d.). 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Product Page. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Hazard Data). Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: Halogenated Phenoxyethanols. National Library of Medicine. Retrieved from

  • Enamine. (n.d.). Building Blocks: Halogenated Ethers. Retrieved from

Sources

Potential hazards and toxicity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a halogenated glycol ether derivative primarily utilized as a building block in the synthesis of kinase inhibitors and PROTAC linkers. Structurally, it consists of a 2-phenoxyethanol core substituted with bromine at the meta position and fluorine at the para position.

While specific toxicological data for this exact molecule is limited in public registries, its hazard profile can be rigorously inferred via Read-Across Toxicology from its parent scaffold (2-phenoxyethanol) and its metabolic precursor (3-bromo-4-fluorophenol). The presence of the halogenated aromatic ring increases lipophilicity (


) compared to the parent, potentially enhancing dermal absorption and membrane permeability.
Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula

Stoichiometry
Molecular Weight 235.05 g/mol Dosing calculations
Physical State Viscous Liquid or Low-Melting SolidHandling protocols
Solubility DMSO, Methanol, DCM; Low in WaterBioavailability/Cleanup
LogP ~2.4 (Predicted)Skin permeation potential
Boiling Point >250°C (Predicted)Low volatility hazard

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and analog data.[1]

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat.[3][4] 2H315: Causes skin irritation.[3][2][5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[3][6]
Aquatic Toxicity (Chronic) Cat. 3H412: Harmful to aquatic life with long-lasting effects.

Critical Note on Read-Across: The "Harmful" classification is derived from the known toxicity of 2-phenoxyethanol (Oral


 Rat: 1260 mg/kg) and the irritant properties of 3-bromo-4-fluorophenol . The halogen substituents likely increase the irritant potency against mucous membranes.

Toxicological Mechanisms & Metabolic Fate[7]

Understanding the metabolic trajectory is crucial for predicting systemic toxicity. The body processes this ether through two competing pathways: Oxidative Dealkylation and Alcohol Oxidation .

Metabolic Pathway Analysis

The primary detoxification route for phenoxyethanol derivatives is the oxidation of the terminal alcohol to a carboxylic acid, which is rapidly excreted. However, the halogenated ring may alter enzyme affinity.

MetabolicPathway cluster_legend Pathway Legend Parent Parent Compound 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Lipophilic, Absorbed) Metabolite1 Major Metabolite (Detox) 2-(3-Bromo-4-fluorophenoxy)acetic acid (Polar, Excreted in Urine) Parent->Metabolite1 Alcohol Dehydrogenase (ADH) (Oxidation) Intermediate Unstable Hemiacetal Parent->Intermediate CYP450 (O-Dealkylation) Metabolite2 Toxic Byproduct 3-Bromo-4-fluorophenol (Irritant, Corrosive) Intermediate->Metabolite2 Spontaneous Metabolite3 Glycolaldehyde / Glyoxal (Reactive) Intermediate->Metabolite3 Spontaneous key Green Path: Safer Clearance Dotted Path: Bioactivation Risk

Figure 1: Predicted metabolic fate.[7] The Green Path (oxidation to acetic acid derivative) is the dominant pathway in humans for phenoxyethanol, rendering it less toxic than ethylene glycol ethers. The Red Path (cleavage to phenol) releases the halogenated phenol, which contributes to local irritation and potential cytotoxicity.

Specific Toxicological Concerns
  • Hematotoxicity (Hemolysis):

    • Mechanism: Phenoxyethanol derivatives can induce hemolysis (rupture of red blood cells), particularly in rabbits. Human erythrocytes are significantly more resistant.

    • Risk: Low for humans at occupational exposure levels, but relevant for in vivo animal models during drug development.

  • Metabolic Stability (Fluorine Effect):

    • The 4-Fluoro substituent blocks para-hydroxylation, a common clearance mechanism for the aromatic ring. This may extend the half-life of the 3-Bromo-4-fluorophenol metabolite if O-dealkylation occurs, potentially increasing systemic burden compared to non-fluorinated analogs.

  • Irritation:

    • The ether linkage is stable, but the compound acts as a surfactant/solvent, stripping lipids from the stratum corneum (skin barrier), leading to irritation (H315).

Experimental Protocols & Handling

Safe Handling Workflow

Due to the predicted irritant properties and potential for absorption, a strict barrier approach is required.[3][2]

SafetyProtocol Start Start: Handling 2-(3-Br-4-F-phenoxy)ethanol PPE 1. PPE Selection - Nitrile Gloves (Double layer if >1hr) - Safety Goggles (Not just glasses) - Lab Coat Start->PPE Engineering 2. Engineering Controls - Fume Hood REQUIRED - Sash height < 18 inches PPE->Engineering Task Task Type? Engineering->Task Synthesis Synthesis/Heating Task->Synthesis High Temp/Rxn Analysis Cold Analysis (NMR/LCMS) Task->Analysis Ambient Temp RiskHigh High Risk: Vapors/Mist Use Blast Shield if >5g Synthesis->RiskHigh RiskLow Low Risk: Contact Hazard Change gloves immediately upon splash Analysis->RiskLow Disposal Disposal: Halogenated Organic Waste Stream (Do NOT mix with acids) RiskHigh->Disposal RiskLow->Disposal

Figure 2: Decision tree for safe handling in a research laboratory environment.

Emergency Response Protocol
  • Skin Contact: Immediately wash with soap and water for 15 minutes. The compound is lipophilic; water alone may not remove it efficiently—soap is critical .

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[3][6][8] Seek medical attention immediately (Risk of corneal opacity).

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Dispose of as Halogenated Solvent Waste .

Environmental Impact

  • Aquatic Toxicity: Halogenated phenols and their ethers are often toxic to aquatic life. The 3-Bromo and 4-Fluoro groups increase stability against biodegradation compared to unsubstituted phenoxyethanol.

  • Disposal: Under no circumstances should this compound be released into drains. It must be incinerated in a facility equipped with scrubbers to handle HF and HBr emissions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783381, 3-Bromo-4-fluorophenol. (Precursor Hazard Data). Retrieved from

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Phenoxyethanol.[5][9][10] (Toxicokinetics and Hemolysis Data). European Commission.[5] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 2-(4-Bromophenoxy)ethanol. (Analog Read-Across). Retrieved from

  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: 2-Phenoxyethanol. (Metabolic Pathways). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-4-fluorophenol. Retrieved from

Sources

Review of literature for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Next-Generation KRas G12C Inhibitors

Executive Summary

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a specialized organofluorine intermediate primarily utilized in the synthesis of targeted covalent inhibitors, most notably for the KRas G12C mutation. Its structure combines a halogenated phenolic core (3-bromo-4-fluoro) with a hydroxyethyl tail, serving as a versatile linker that enables the attachment of solubilizing groups or warheads in medicinal chemistry campaigns.

This guide synthesizes the most robust protocols for its preparation, validates its utility in drug discovery, and provides a mechanistic breakdown of its formation.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
Molecular Formula C₈H₈BrFO₂
Molecular Weight 235.05 g/mol
Core Moiety 3-Bromo-4-fluorophenol
Functional Group Primary Alcohol (Hydroxyethyl ether)
Key Application Linker for KRas G12C Inhibitors (e.g., Sotorasib analogs)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol

Synthesis Protocol: The Williamson Ether Strategy

The most authoritative method for synthesizing 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is via a Williamson Ether Synthesis . This approach, validated in patent literature for KRas inhibitors (e.g., US10689377B2), utilizes 3-bromo-4-fluorophenol as the nucleophile and 2-bromoethanol as the alkylating agent.

Reaction Mechanism

The reaction proceeds through an SN2 mechanism :

  • Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenol to form the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.

  • Catalysis (Optional): Sodium Iodide (NaI) can be added to generate 2-iodoethanol in situ (Finkelstein reaction), which is a more reactive electrophile, accelerating the reaction.

Validated Experimental Protocol

Source: Adapted from US Patent 10,689,377 B2 [1].

Reagents:

  • Starting Material: 3-Bromo-4-fluorophenol (1.0 eq)

  • Alkylating Agent: 2-Bromoethanol (1.1 – 1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)[1][2][3][4]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 1.0 eq) [Optional but recommended]

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorophenol (e.g., 4.0 g, 20.9 mmol) in anhydrous Acetonitrile (80 mL).

  • Base Addition: Add K₂CO₃ (8.68 g, 62.8 mmol) and NaI (catalytic amount, e.g., 0.1 eq) to the solution. Stir for 15 minutes at room temperature to ensure deprotonation.

  • Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to 60–80°C and stir for 2–12 hours . Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (KBr, K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the title compound as a colorless to pale yellow oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Bromo-4-fluorophenol Intermediate Phenoxide Anion (In Situ) Start->Intermediate Deprotonation Reagents K2CO3, NaI Acetonitrile Reagents->Intermediate Product 2-(3-Bromo-4-fluorophenoxy) ethan-1-ol Intermediate->Product SN2 Attack Alkylating 2-Bromoethanol Alkylating->Product + Electrophile

Caption: SN2 Synthesis Pathway for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Applications in Drug Discovery

The 3-bromo-4-fluoro substitution pattern is not random; it is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.

KRas G12C Inhibitors

The most significant application of this intermediate is in the synthesis of KRas G12C inhibitors . The "G12C" mutation creates a cysteine residue (Cys12) that can be targeted by covalent inhibitors.[4]

  • Role: The phenoxyethanol moiety serves as a linker. The alcohol group is often converted to a leaving group (tosylate/mesylate) to attach a solubilizing amine (e.g., piperazine, proline) or a warhead (acrylamide).

  • Mechanism: The 3-bromo group fills a specific hydrophobic pocket in the KRas protein (Switch II pocket), while the 4-fluoro group modulates metabolic stability and pKa.

Structural Logic in Inhibitor Design

ApplicationLogic Intermediate 2-(3-Bromo-4-fluorophenoxy) ethan-1-ol Activation Activation (Mesylation/Tosylation) Intermediate->Activation Coupling Amine Coupling (e.g., Piperazine/Proline) Activation->Coupling FinalDrug KRas G12C Inhibitor (e.g., Sotorasib Analog) Coupling->FinalDrug Target Target Protein: KRas G12C (Switch II Pocket) FinalDrug->Target Covalent Binding (Cys12)

Caption: Downstream utility of the intermediate in constructing KRas G12C inhibitors.

Characterization & Quality Control

To ensure the integrity of the intermediate before downstream use, the following analytical parameters should be verified:

MethodExpected Signal / Observation
¹H NMR (CDCl₃) Aromatic: ~6.8–7.3 ppm (Multiplet, 3H, 1,3,4-sub pattern) O-CH₂: ~4.05 ppm (Triplet, 2H) CH₂-OH: ~3.95 ppm (Triplet, 2H)
LC-MS [M+H]⁺: Not typically observed for alcohols. Look for [M+Na]⁺ (~257 m/z) or loss of water.
TLC R_f ~ 0.3–0.4 (30% EtOAc/Hexane). Stains with KMnO₄ (alcohol) or UV active.

Safety & Handling

  • Hazards: 3-Bromo-4-fluorophenol is corrosive and toxic. 2-Bromoethanol is a potent alkylating agent and is highly toxic/mutagenic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all alkyl bromides in a certified fume hood.

  • Waste: Dispose of halogenated organic waste in designated containers.

References

  • United States Patent 10,689,377 B2. "KRas G12C Inhibitors." Google Patents. Accessed 2026.[1][5] Link

  • Australian Patent Application 2018369759. "KRas G12C Inhibitors." Google Patents. Accessed 2026.[1][5] Link

  • PubChem Compound Summary. "2-Bromoethanol."[1] National Center for Biotechnology Information. Accessed 2026.[1][5] Link

Sources

A Technical Guide to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol: Synthesis, Characterization, and Procurement for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates. The ethanol side chain offers a point for further functionalization or can be a key pharmacophoric feature. Due to its specialized structure, this compound is primarily available through custom synthesis.

Procurement Strategy: Custom Synthesis

As of early 2026, 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not listed in the catalogs of major chemical suppliers as a stock item. Therefore, researchers requiring this molecule will need to engage the services of a Contract Research Organization (CRO) or a company specializing in custom chemical synthesis.[1][2][3] These organizations offer tailored synthesis of specific molecules on various scales, from milligrams to kilograms, with defined purity specifications.[1]

Key advantages of custom synthesis include:

  • Access to molecules that are not commercially available.

  • Defined purity and analytical data for the final compound.

  • Scalability for different research and development phases.

  • Confidentiality of the synthetic route and the final product.

When selecting a custom synthesis partner, it is crucial to evaluate their expertise in handling halogenated aromatic compounds and their track record in multistep synthesis.[2]

Proposed Synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

A robust and widely applicable method for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is the Williamson ether synthesis, starting from the commercially available 3-Bromo-4-fluorophenol. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a suitable two-carbon electrophile.

Starting Material: 3-Bromo-4-fluorophenol

3-Bromo-4-fluorophenol is a versatile building block in pharmaceutical and materials science research.[4][5] Its chemical structure, featuring both bromine and fluorine substituents, makes it a valuable intermediate in the synthesis of complex organic molecules.[4]

Table 1: Properties of 3-Bromo-4-fluorophenol

PropertyValueSource
CAS Number27407-11-0[4][6][7]
Molecular FormulaC₆H₄BrFO[4][6][7]
Molecular Weight191.00 g/mol [4][6]
AppearanceLight orange to yellow to green powder to crystal[4]
Melting Point34 - 37 °C[4]
Boiling Point78 °C/0.5 mmHg[4]

Commercial Suppliers of 3-Bromo-4-fluorophenol:

  • Chem-Impex[4]

  • Thermo Scientific Chemicals[8]

  • Santa Cruz Biotechnology[7]

  • PureSynth[9]

Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 3-Bromo-4-fluorophenol with 2-bromoethanol in the presence of a suitable base.

Williamson Ether Synthesis reactant1 3-Bromo-4-fluorophenol reaction reactant1->reaction reactant2 2-Bromoethanol reactant2->reaction reagent Base (e.g., K2CO3) Solvent (e.g., Acetone) reagent->reaction product 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol reaction->product Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation FTIR->Structure_Confirmation

Sources

Methodological & Application

Application Note: Strategic Derivatization of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic derivatization of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , a versatile pharmacophore scaffold. The protocols below are designed for high-fidelity synthesis in medicinal chemistry campaigns, focusing on three primary vectors: Nucleophilic Substitution (via activation) , Cross-Coupling (Suzuki-Miyaura) , and Oxidation .

Introduction & Scaffold Analysis

The starting material, 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (hereafter Compound 1 ), is a bifunctional building block. It contains a primary alcohol , which serves as a handle for chain extension or solubilizing group installation, and a 3-bromo-4-fluoro aryl core , which allows for orthogonal elaboration via palladium-catalyzed cross-coupling.

Chemoselectivity Profile
Functional GroupReactivity ModeStrategic Utility
Primary Alcohol (-OH) Nucleophilic / OxidativeLinker attachment, conversion to leaving group (LG) for N-alkylation.
Aryl Bromide (Ar-Br) Electrophilic (Pd-catalyzed)Installation of biaryl/heteroaryl motifs (Suzuki, Buchwald).
Aryl Fluoride (Ar-F) Inert / ActivationModulates pKa/metabolic stability; generally stable under standard coupling conditions.

Reaction Network Visualization

The following diagram illustrates the logical flow of derivatization pathways described in this guide.

ReactionNetwork cluster_legend Legend SM Starting Material 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Mesylate Activated Intermediate (Mesylate/Tosylate) SM->Mesylate MsCl, Et3N DCM, 0°C Biaryl Biaryl Alcohol (Suzuki Product) SM->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Acid Phenoxyacetic Acid (Oxidation Product) SM->Acid TEMPO, BAIB DCM/H2O Amine Amino-Ether Derivative (e.g., Morpholine adduct) Mesylate->Amine HNR2, K2CO3 ACN, 60°C L1 Starting Material L2 Intermediate L3 Final Product

Caption: Divergent synthesis pathways from the parent alcohol. Blue: Starting Material; Yellow: Activated Intermediate; Green/Red/Grey: Functionalized Derivatives.

Module 1: Activation of the Alcohol (Leaving Group Installation)

To utilize the ethyl chain for linking amines (a common motif in kinase inhibitors), the hydroxyl group must first be converted into a leaving group. Mesylation is preferred over halogenation for its atom economy and ease of purification.

Protocol: Synthesis of 2-(3-Bromo-4-fluorophenoxy)ethyl methanesulfonate

Reaction Type: Nucleophilic Substitution (Acyl Transfer) Scale: 1.0 g (4.25 mmol)

Reagents
  • Compound 1: 1.0 g (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): 0.49 mL (1.5 equiv)

  • Triethylamine (Et3N): 0.89 mL (1.5 equiv)

  • Dichloromethane (DCM): 10 mL (anhydrous)

Step-by-Step Methodology
  • Setup: Charge a dry 50 mL round-bottom flask with Compound 1 and anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add Et3N dropwise via syringe. The solution remains clear.

  • Activation: Add MsCl dropwise over 5 minutes. Critical: Maintain temperature < 5°C to prevent elimination to the vinyl ether.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with saturated NaHCO3 (10 mL). Extract with DCM (2 x 15 mL). Wash combined organics with 1M HCl (to remove residual amine) and Brine.

  • Purification: Dry over Na2SO4 and concentrate. The crude mesylate is typically a white solid/oil sufficiently pure (>95%) for the next step.

    • Yield Expectation: 90-95%.

Module 2: Nucleophilic Substitution (N-Alkylation)

This protocol displaces the mesylate with a secondary amine (e.g., morpholine, piperazine) to generate solubilizing side chains.

Protocol: Synthesis of 4-(2-(3-Bromo-4-fluorophenoxy)ethyl)morpholine

Reaction Type: SN2 Substitution

Reagents
  • Mesylate (from Module 1): 1.0 equiv

  • Morpholine: 3.0 equiv (Excess acts as base and nucleophile)

  • Potassium Carbonate (K2CO3): 2.0 equiv

  • Acetonitrile (ACN): [0.2 M]

Step-by-Step Methodology
  • Setup: Dissolve the mesylate in ACN. Add K2CO3 and Morpholine.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Expert Tip: Addition of catalytic NaI (0.1 equiv) (Finkelstein condition) can accelerate sluggish reactions by generating the transient alkyl iodide.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: The residue is often basic. Dissolve in EtOAc, wash with water. If high purity is required, pass through a short silica plug eluting with DCM/MeOH (95:5).

Module 3: C-C Bond Formation (Suzuki-Miyaura Coupling)

This module elaborates the aryl core. The free alcohol is generally tolerated under these conditions, avoiding protection/deprotection steps.

Protocol: Synthesis of 2-((4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)oxy)ethan-1-ol

Reaction Type: Pd-Catalyzed Cross-Coupling

Reagents
  • Compound 1: 1.0 equiv[1]

  • 4-Methoxyphenylboronic acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine Compound 1 , boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add Dioxane and aqueous K2CO3 via syringe under Nitrogen flow.

  • Reaction: Heat to 90°C for 2–12 hours.

    • Observation: The reaction mixture will turn black (Pd precipitation) upon completion.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Note: The product will be more polar than the starting material due to the biaryl system.

Module 4: Oxidation to Phenoxyacetic Acid

Converting the alcohol to a carboxylic acid creates a handle for amide coupling (peptidomimetics). We utilize TEMPO/BAIB for a mild, metal-free oxidation that avoids the harsh conditions of Jones Reagent.

Protocol: Synthesis of 2-(3-Bromo-4-fluorophenoxy)acetic acid

Reaction Type: Oxidative Cleavage

Reagents
  • Compound 1: 1.0 equiv[1]

  • TEMPO: 0.1 equiv (Catalytic)

  • BAIB (Bis-acetoxyiodobenzene): 2.2 equiv

  • Solvent: DCM / Water (1:1 mixture)

Step-by-Step Methodology
  • Setup: Dissolve Compound 1 in DCM. Add TEMPO.

  • Oxidant Addition: Add BAIB in one portion. Add water.

  • Reaction: Stir vigorously at RT for 4 hours. The orange color of TEMPO may fade and reappear.

  • Workup: Quench with 10% Na2S2O3 (removes excess oxidant). Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc.[2]

  • Isolation: The organic layer contains the acid. Extract into saturated NaHCO3 (separates from neutral impurities), then re-acidify the aqueous extract and extract back into EtOAc.

    • Yield: High purity acid is obtained without column chromatography.

References

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

  • Oxidation Protocols: Oxidation of Alcohols to Aldehydes and Ketones.[3][4][5][6] Chemistry Steps.[2][7][8] Link

  • Mesylation Standards: Mesylates and Tosylates as Good Leaving Groups. Chemistry LibreTexts. Link

  • Analogous Synthesis: Synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-one derivatives. ChemicalBook. Link

  • Derivatives in Med Chem: 2-Amino-3-(3-bromo-4-fluorophenoxy)propanamide Structure. PubChem.[9] Link

Sources

High-performance liquid chromatography (HPLC) analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists involved in the quality control and structural characterization of pharmaceutical intermediates. It establishes a validated, robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol .

Abstract

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a critical building block in the synthesis of small-molecule kinase inhibitors and receptor modulators. Its purity is paramount, as the halogenated phenyl ring dictates the binding affinity of the final drug candidate. This guide presents a specific, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol. The method utilizes a C18 stationary phase with a water/acetonitrile gradient to resolve the target analyte from its key impurity, 3-Bromo-4-fluorophenol , and potential process byproducts.

Introduction & Molecule Analysis

Chemical Identity[1][2]
  • IUPAC Name: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 235.05 g/mol

  • Key Functional Groups:

    • Primary Alcohol: Determining polarity and hydrogen bonding capability.

    • Ether Linkage: Stable linker, contributes to the phenoxy core.

    • Halogenated Aromatic Ring (Br, F): Increases hydrophobicity (LogP ~2.2–2.5) compared to unsubstituted phenoxyethanol (LogP ~1.2).

Analytical Challenges
  • UV Cutoff: The molecule lacks extended conjugation. Absorbance is driven by the benzene ring (

    
    ), requiring detection in the low UV range (210–230 nm) or secondary aromatic bands (270–280 nm).
    
  • Hydrophobicity: The bromine and fluorine substituents significantly increase retention on C18 columns compared to standard phenoxyethanol, requiring a stronger organic mobile phase.

  • Process Impurities: The synthesis typically involves the alkylation of 3-Bromo-4-fluorophenol. Unreacted phenol is the critical impurity (Starting Material A) and must be resolved.

Method Development Strategy (The "Why")

Column Selection

A C18 (Octadecylsilane) column is selected as the standard for this lipophilic, non-ionizable analyte.

  • Rationale: The hydrophobic interaction with the alkyl chain allows for sharp peak shape. A "Base Deactivated" (BDS) or high-purity silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is recommended to prevent tailing caused by the interaction of the ether oxygen or hydroxyl group with free silanols.

Mobile Phase Design
  • Solvent A (Water + 0.1% Formic Acid): The acidic modifier ensures the suppression of any silanol activity on the column and maintains a constant pH (~2.7). Although the analyte is neutral, the phenol impurity is weakly acidic (pKa ~8-9); low pH keeps it protonated (neutral form) to prevent peak broadening.

  • Solvent B (Acetonitrile): Chosen over methanol for its lower viscosity (lower backpressure) and lower UV cutoff (190 nm), which is crucial for detecting the benzene ring absorption at 210-220 nm.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent)
Detector Diode Array Detector (DAD) or VWD
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18)
Column Temp 35°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 5.0 - 10.0 µL
Detection Wavelength 220 nm (Quantification), 270 nm (Identity Confirmation)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Event
0.009010Equilibration
2.009010Isocratic Hold
10.001090Linear Gradient
12.001090Wash
12.109010Return to Initial
15.009010Re-equilibration
Reagents & Standards Preparation

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q / HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Reference Standard: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (>98% purity).

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile (Diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Acetonitrile.

Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Water/Acetonitrile (50:50 v/v) .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

Workflow Visualization

The following diagram illustrates the analytical workflow and the separation logic between the target analyte and its precursor.

HPLC_Workflow cluster_detection Detection & Analysis Sample Sample: Crude Reaction Mixture (Target + Phenol Impurity) Prep Sample Prep Dilute in 50:50 ACN:Water Filter (0.22 µm PTFE) Sample->Prep Dissolution HPLC HPLC Separation Column: C18, 3.5µm Gradient: 10% -> 90% ACN Prep->HPLC Injection (10 µL) Detector DAD Detector λ = 220 nm HPLC->Detector Elution Chromatogram Chromatogram Output Detector->Chromatogram Impurity Impurity: 3-Bromo-4-fluorophenol (More Polar, Elutes ~4-5 min) Chromatogram->Impurity Target Target: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Less Polar, Elutes ~7-8 min) Chromatogram->Target

Caption: Analytical workflow for the separation of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol from its phenolic precursor.

Validation Parameters (ICH Q2(R1))

To ensure this method is trustworthy for regulatory submission or critical research, the following validation criteria are established:

System Suitability

Before running samples, inject the Working Standard (100 µg/mL) five times.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 – 1.5

  • Theoretical Plates (N): > 5,000

Linearity

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Based on the signal-to-noise ratio (S/N):

  • LOD (S/N = 3): Typically ~0.5 µg/mL for this chromophore at 220 nm.

  • LOQ (S/N = 10): Typically ~1.5 µg/mL.

Troubleshooting & Expert Insights

  • Issue: Peak Fronting.

    • Cause: Sample solvent is too strong (100% Acetonitrile) compared to the initial mobile phase (10% Acetonitrile).

    • Fix: Dilute samples in 50:50 Water:Acetonitrile.[1]

  • Issue: Baseline Drift at 220 nm.

    • Cause: Formic acid absorbs slightly at low UV.

    • Fix: Use a reference wavelength (e.g., 360 nm, bandwidth 100) on the DAD to subtract gradient drift, or switch to Phosphoric Acid (0.1%) which is more transparent at 220 nm.

  • Issue: Co-elution of Impurities.

    • Insight: If the phenol impurity co-elutes, adjust the gradient slope. A shallower gradient (e.g., 10% to 60% B over 20 mins) will increase resolution between the phenol and the ether product.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 column selection and gradient design).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem. (2025).[2] Compound Summary: 2-(4-Bromophenoxy)ethanol (Analog). National Library of Medicine. Link

  • Phenomenex. (2024). High Performance Liquid Chromatography (HPLC) Method Development Guide. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Phenoxyethanol. (Used for polarity and UV property baseline). Link

Sources

Developing a reverse-phase HPLC method for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a critical intermediate often used in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Its purity is paramount, specifically regarding the clearance of its precursor (3-Bromo-4-fluorophenol) and potential halogen-scrambled byproducts.

This guide moves beyond generic "cookbooks." It details a logic-driven approach to developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, focusing on the specific hydrophobic and electronic properties of the halogenated aromatic ring.

Physicochemical Profile & Chromatographic Implications
PropertyValue (Est.)Chromatographic Implication
Structure Halogenated Phenyl EtherSignificant hydrophobicity; potential for

interactions.
LogP ~2.1 - 2.5Moderate retention on C18; requires organic composition >30% for elution.
pKa Neutral (Ether/Alcohol)pH control is less critical for the analyte but crucial for separating acidic phenolic impurities.
UV Max ~270-280 nmDetectable by standard UV/DAD; aromatic ring provides chromophore.

Method Development Strategy: The Logic Flow

Traditional trial-and-error is inefficient. We utilize a "Scoping-Optimization-Validation" workflow. The primary challenge with this molecule is not retention, but selectivity against the starting phenol, which shares the same aromatic core.

Workflow Visualization

The following diagram outlines the decision matrix for this specific development cycle.

MethodDevelopment Start Analyte Assessment (LogP, UV, Solubility) Scoping Scoping Run (Gradient 5-95% B) Start->Scoping ColumnSelect Column Selection (C18 vs. Phenyl-Hexyl) Scoping->ColumnSelect Check Resolution MobilePhase Mobile Phase Tuning (pH & Modifier) ColumnSelect->MobilePhase Fine Tuning MobilePhase->ColumnSelect Poor Selectivity Validation ICH Q2(R2) Validation MobilePhase->Validation Final Method

Figure 1: Strategic workflow for HPLC method development emphasizing the feedback loop between stationary phase selection and mobile phase tuning.

Protocol 1: The "Scoping" Gradient

Do not start with an isocratic method. A wide gradient is required to assess the elution profile of the main peak relative to unknown impurities.

Objective: Determine the approximate organic concentration required for elution and identify impurity polarity.

Instrument Setup:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm. (Standard starting point).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Maintains low pH to suppress ionization of phenolic impurities).

  • Solvent B: Acetonitrile (Lower viscosity and sharper peaks than Methanol for aromatics).

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
15.0 5 95 Linear Ramp
20.0 5 95 Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End |

Expert Insight: If the target molecule elutes at >80% B, the method is too weak. If it elutes at the void volume, the column has collapsed, or the phase is too polar. For 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, expect elution around 50-60% B due to the bromine atom increasing lipophilicity.

Advanced Optimization: Selectivity Tuning

If the scoping run shows co-elution between the product and the 3-Bromo-4-fluorophenol precursor, standard C18 interactions (hydrophobic only) may be insufficient.

The "Pi-Selectivity" Alternative

Halogenated aromatics possess specific electron density distributions. A Phenyl-Hexyl stationary phase can engage in


 interactions with the aromatic ring of the analyte.
  • Why it works: The phenol impurity is more acidic and polar. On a Phenyl-Hexyl column, the interaction differences between the phenolic -OH and the ether-linked ethanol tail are exaggerated compared to a C18 column.

Revised Protocol (If C18 Fails):

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Modifier: Switch Solvent B to Methanol . Methanol allows stronger

    
     interactions than Acetonitrile, which can sometimes suppress them by forming a "layer" over the stationary phase.
    
Separation Mechanism Visualization

SeparationMechanism Analyte 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Impurity 3-Bromo-4-fluorophenol (Impurity) StationaryPhase Phenyl-Hexyl Ligand StationaryPhase->Analyte Strong Pi-Pi + Hydrophobic StationaryPhase->Impurity Weaker Hydrophobic

Figure 2: Differential interaction mechanism on Phenyl-Hexyl phases. The ether linkage in the target molecule alters the electron density, changing the retention time relative to the phenol.

Final Method & Validation Parameters

Once the separation is achieved (Resolution


), the method must be validated according to ICH Q2(R2)  guidelines.
Recommended Final Isocratic Method (Example)
  • Mobile Phase: 45% Water (0.1% H3PO4) / 55% Acetonitrile.

  • Flow: 1.0 mL/min.

  • Wavelength: 272 nm (Determine via DAD scan).

System Suitability Testing (SST) Criteria

To ensure trustworthiness, every run must meet these criteria:

ParameterAcceptance CriteriaRationale
Retention Time %RSD

(n=5)
Ensures pump/gradient stability.
Tailing Factor (

)

High tailing indicates secondary silanol interactions or column aging.
Resolution (

)

(vs. Phenol)
Critical for accurate quantitation of impurities.
Theoretical Plates (N)

Ensures column efficiency is maintained.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Chromatography Online. (2024). Troubleshooting HPLC Retention Time Changes. [Link]

  • PubChem. (2024). Compound Summary: Halogenated Phenols. (Generic reference for pKa properties). [Link]

1H and 13C NMR spectral analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H and 13C NMR Spectral Analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Part 1: Introduction & Scope

The compound 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol represents a critical structural motif in medicinal chemistry, often serving as a "warhead" precursor or a linker in PROTACs (Proteolysis Targeting Chimeras). Its analysis presents a specific challenge: the presence of both Bromine and Fluorine on the aromatic ring creates a complex spin system.

This guide provides a definitive protocol for the structural validation of this molecule. Unlike simple aromatics, the 19F nucleus (Spin 1/2, 100% natural abundance) acts as a "second magnet" in the system, splitting both proton and carbon signals into distinctive multiplets that can be easily confused with impurities if not properly assigned.

Part 2: Experimental Protocol

To ensure high-resolution data suitable for publication or regulatory submission, strict adherence to sample preparation and acquisition parameters is required.

Sample Preparation
  • Solvent Selection:

    • Primary (Characterization): Chloroform-d (CDCl3) . Excellent solubility for this lipophilic ether. Note that the hydroxyl proton (-OH) will likely appear as a broad singlet and may migrate depending on concentration.

    • Secondary (Validation): DMSO-d6 . Use if the -OH coupling pattern is required to confirm the terminal alcohol. In DMSO, the -OH proton exchange is slowed, often revealing a triplet (

      
      ) coupling to the adjacent methylene.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Filter through a cotton plug if any particulate matter is visible.

Instrument Parameters (400 MHz or higher)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration; decoupling removes H-C splitting.
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 5.0 secFluorinated carbons have long T1 relaxation times; insufficient D1 leads to low signal-to-noise for C-F carbons.
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)Ensures capture of all aromatic protons and the downfield C-F carbon (~150 ppm).
Scans (NS) 16512 – 1024Carbon sensitivity is low; high scan count is necessary for quaternary carbons attached to Br/F.
Temperature 298 K (25°C)298 K (25°C)Standardizes chemical shifts.

Part 3: Structural Assignment Strategy

The analysis must follow a logical hierarchy. The Fluorine atom is the "anchor" for assignment due to its predictable coupling constants (


).
The "Fluorine Fingerprint"

In this molecule, 19F couples to:

  • Protons: Ortho (H5), Meta (H2, H6).

  • Carbons: Ipso (C4), Ortho (C3, C5), Meta (C2, C6), Para (C1).

Workflow Visualization

The following diagram outlines the decision tree for assigning this specific molecule.

NMR_Workflow cluster_H 1H NMR Analysis cluster_C 13C NMR Analysis Start Sample: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Acquire Acquisition (CDCl3) Start->Acquire H_Ali Aliphatic Region (3.5 - 4.5 ppm) Acquire->H_Ali H_Aro Aromatic Region (6.5 - 7.5 ppm) Acquire->H_Aro H_Split Identify F-H Couplings (J_ortho vs J_meta) H_Aro->H_Split Analyze Multiplets C_CF Identify C-F Splitting (Doublets) H_Split->C_CF Correlate C_Assign Assign C3 (Br) vs C5 based on J-value C_CF->C_Assign

Figure 1: Analytical workflow for halogenated phenoxyethanol derivatives.

Part 4: Detailed 1H NMR Analysis

The aromatic region will not show simple doublets. You must look for Doublet of Doublets (dd) or Doublet of Doublet of Doublets (ddd) due to the superposition of H-H and H-F coupling.

Aromatic Protons (The "ABX + F" System)
  • H5 (Ortho to F, Ortho to H6):

    • Position: ~7.0 – 7.1 ppm.

    • Pattern: Pseudo-triplet or distinct dd.

    • Coupling: Large

      
       (~8–10 Hz) and Large 
      
      
      
      (~8 Hz).
    • Diagnostic: This proton usually has the widest splitting width in the multiplet.

  • H2 (Meta to F, Meta to H6):

    • Position: ~7.1 – 7.2 ppm (Deshielded by O and Br).

    • Pattern: dd (Doublet of Doublets).

    • Coupling: Medium

      
       (~5–7 Hz) and Small 
      
      
      
      (~2–3 Hz).
    • Diagnostic: Often appears as a fine doublet or "quartet-like" shape depending on resolution.

  • H6 (Meta to F, Ortho to H5, Meta to H2):

    • Position: ~6.8 – 6.9 ppm (Ortho to Oxygen, shielding effect).

    • Pattern: ddd.

    • Coupling: Large

      
       (to H5), Medium 
      
      
      
      (to F), Small
      
      
      (to H2).
Aliphatic Protons
  • -O-CH2- (Position 1'): ~4.05 ppm. Triplet (

    
     Hz). Deshielded by the phenoxy oxygen.
    
  • -CH2-OH (Position 2'): ~3.95 ppm. Triplet (

    
     Hz) or Multiplet.
    
  • -OH: Variable. In CDCl3, usually a broad singlet around 2.0–3.0 ppm.

Part 5: Detailed 13C NMR Analysis

The 13C spectrum is the definitive proof of structure because the C-F coupling constants are characteristic of the distance from the fluorine atom.

Predicted Chemical Shifts & Coupling Constants
CarbonAssignmentApprox. Shift (

)
MultiplicityCoupling Constant (

)
Notes
C4 C-F (Ipso)153.0 ppmDoublet~245 Hz Distinctive large split; low intensity.
C1 C-O (Para)155.0 ppmDoublet~2 Hz Often looks like a broad singlet.
C3 C-Br (Ortho)112.0 ppmDoublet~20 Hz Upfield due to Br heavy atom effect.
C5 C-H (Ortho)117.0 ppmDoublet~20 Hz Distinguished from C3 by DEPT/HSQC (C5 has a proton).
C2 C-H (Meta)120.0 ppmDoublet~7 Hz
C6 C-H (Meta)115.0 ppmDoublet~7 Hz
C1' O-CH2 70.0 ppmSinglet-No F coupling observed.
C2' CH2-OH 61.0 ppmSinglet-

Part 6: Structural Logic Diagram

The following diagram illustrates the connectivity and the specific coupling interactions that define the spectrum.

Molecule_Logic F Fluorine (F) Ring Benzene Ring F->Ring Attached at C4 H_Coupling 3J_HF ~9 Hz (H5) 4J_HF ~6 Hz (H2, H6) F->H_Coupling Spin Coupling Br Bromine (Br) Br->Ring Attached at C3 J_Ipso 1J_CF ~245 Hz (C4) Ring->J_Ipso J_Ortho 2J_CF ~20 Hz (C3, C5) Ring->J_Ortho J_Meta 3J_CF ~7 Hz (C2, C6) Ring->J_Meta Linker Ethoxy Chain (-O-CH2-CH2-OH) Linker->Ring Attached at C1

Figure 2: Connectivity and J-coupling logic for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Part 7: References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. [Link]

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General Reference for Substituent Additivity Rules).

  • PubChem. (2023). Compound Summary: 2-Phenoxyethanol Derivatives. National Library of Medicine. [Link]

Application Note: Structural Elucidation of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the functional group analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, a halogenated phenoxy ethanol derivative relevant in pharmaceutical and chemical synthesis. We delve into the principles of Fourier Transform Infrared (FTIR) spectroscopy, detailing a robust protocol for sample analysis using the Attenuated Total Reflectance (ATR) technique. The document outlines the theoretical basis for vibrational frequencies of key functional groups, including hydroxyl, aryl-alkyl ether, and aromatic moieties, and provides a systematic approach to spectral interpretation for unambiguous structural confirmation. This guide is intended for researchers, scientists, and quality control professionals in the drug development and chemical industries.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a cornerstone for the structural elucidation of organic molecules.[1][2] The fundamental principle lies in the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[3][4] These vibrations, which include stretching, bending, and rocking, occur at specific, quantized frequencies that are characteristic of the bond type, the atoms involved, and their chemical environment.[1] Consequently, an IR spectrum provides a unique molecular "fingerprint," revealing the presence or absence of specific functional groups.[2][3]

For a molecule such as 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, with its distinct alcohol, ether, and substituted aromatic functionalities, IR spectroscopy offers a rapid and reliable method for structural verification and quality assessment.

Theoretical Framework: Vibrational Modes and Functional Groups

The IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). The wavenumber is directly proportional to the frequency and energy of the vibration. The spectrum is generally divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former contains absorptions for most key functional groups, while the latter contains complex vibrations characteristic of the entire molecule.

For 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, we anticipate characteristic absorptions arising from the following functional groups:

  • Alcohol (-OH): The O-H stretching vibration is one of the most recognizable peaks in an IR spectrum. In the presence of intermolecular hydrogen bonding, as is typical for alcohols in a condensed phase, this absorption appears as a strong, broad band in the 3600-3200 cm⁻¹ region.[5][6][7][8][9] The C-O stretching of a primary alcohol gives a strong band in the 1075-1000 cm⁻¹ range.[6][8]

  • Aryl-Alkyl Ether (Ar-O-R): Ethers are characterized by their C-O-C stretching vibrations. For aryl-alkyl ethers, two distinct stretching bands are expected due to asymmetric and symmetric vibrations. The asymmetric C-O-C stretch appears as a strong band around 1275-1200 cm⁻¹, while the symmetric stretch is found near 1075-1020 cm⁻¹.[10][11][12]

  • Aromatic Ring (Substituted Benzene): The presence of a benzene ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region.[13][14][15] In-ring C=C stretching vibrations cause a series of medium to sharp absorptions in the 1600-1450 cm⁻¹ range.[13][14][15] Additionally, C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the ring.[13][15]

  • Halogens (C-Br, C-F): The vibrations of carbon-halogen bonds appear in the lower frequency, fingerprint region of the spectrum. The C-Br stretching absorption is typically found in the 690-515 cm⁻¹ range.[16] The C-F stretch is stronger and occurs at a higher frequency, generally in the 1400-1000 cm⁻¹ region, though its identification can sometimes be complicated by overlap with other absorptions.

Predicted IR Absorption Frequencies for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Based on the theoretical principles, the expected IR absorption bands for the target molecule are summarized below.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Shape
3600 - 3200Alcohol: O-H Stretch (H-bonded)Strong, Broad
3100 - 3000Aromatic: C-H StretchMedium to Weak, Sharp
2960 - 2850Alkyl: C-H StretchMedium, Sharp
1600 - 1450Aromatic: C=C Ring StretchMedium to Weak, Sharp (multiple bands)
1275 - 1200Aryl-Alkyl Ether: Asymmetric C-O-C StretchStrong, Sharp
~1100 - 1000C-F StretchStrong, Sharp
1075 - 1020Aryl-Alkyl Ether: Symmetric C-O-C StretchStrong, Sharp
1075 - 1000Primary Alcohol: C-O StretchStrong, Sharp
900 - 675Aromatic: C-H Out-of-Plane BendMedium to Strong, Sharp
690 - 515Alkyl Halide: C-Br StretchMedium to Strong, Sharp

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation, making it ideal for rapid analysis of solid and liquid samples.[17][18]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR crystal).

  • Sample: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (solid or viscous liquid).

  • Solvent: Isopropanol or acetone for cleaning.

  • Wipes: Lint-free laboratory wipes.

Workflow Diagram

FTIR_Workflow ATR-FTIR Analysis Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis Start Start Clean Clean ATR Crystal (Isopropanol/Acetone) Start->Clean Background Acquire Background Spectrum (Clean Crystal) Clean->Background Apply_Sample Apply Small Amount of Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Spectrum (Baseline Correction, Normalization) Acquire_Spectrum->Process_Data Interpret Interpret Spectrum & Identify Functional Groups Process_Data->Interpret Clean_Again Clean ATR Crystal Interpret->Clean_Again End End Clean_Again->End

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a volatile solvent like isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Acquisition: Acquire a background spectrum. This is a critical step to measure the absorbance of the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself, which will be subtracted from the sample spectrum.[19]

  • Sample Application: Place a small amount of the 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[20]

  • Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum by the instrument software. Perform baseline correction and normalization if necessary to facilitate interpretation and comparison.

  • Post-Measurement Cleaning: After analysis, clean the sample from the ATR crystal surface using a suitable solvent and lint-free wipes.

Data Interpretation and Structural Confirmation

The obtained IR spectrum should be analyzed by correlating the observed absorption bands with the predicted frequencies for the functional groups in 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

  • Confirm the Hydroxyl Group: Look for a prominent, broad absorption band in the 3600-3200 cm⁻¹ region.[5][9] Its presence is a strong indicator of the -OH group. Also, identify the strong C-O stretch around 1050 cm⁻¹.[8]

  • Identify the Aryl-Alkyl Ether: Search for the strong, characteristic C-O-C asymmetric stretching band between 1275-1200 cm⁻¹.[10][11] A second strong band for the symmetric stretch should appear near 1075-1020 cm⁻¹.[12]

  • Verify the Aromatic Ring: Confirm the presence of weak C-H stretching bands just above 3000 cm⁻¹.[13][15] Look for the characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ region.[14]

  • Locate Halogen Absorptions: In the fingerprint region, identify the C-Br stretching band, expected between 690-515 cm⁻¹.[16] The strong C-F stretch should be visible around 1100-1000 cm⁻¹.

The collective presence of these key absorption bands provides compelling evidence for the chemical structure of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) further confirms the purity of the sample.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, is an efficient and highly reliable method for the functional group analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. By systematically correlating the absorption bands in the IR spectrum with the characteristic vibrational frequencies of the alcohol, ether, aromatic, and halogen moieties, researchers can rapidly confirm the identity and structural integrity of this compound. This application note provides the necessary theoretical foundation and a practical, field-proven protocol to achieve this with confidence.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Baumann, W. J., & Ulshöfer, H. W. (1968). Characteristic absorption bands and frequency shifts in the infrared spectra of naturally-occurring long-chain ethers, esters and ether esters of glycerol and various diols. Chemistry and Physics of Lipids, 2(1), 114-128. [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Ir Spectra Functional Groups. (2007, October 26). Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Aryal, S. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • IntechOpen. (n.d.). Introductory Chapter: Infrared Spectroscopy - Principles and Applications. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). 4.6. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • N/A. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • N/A. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • N/A. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

Sources

Application Note: Precision Scaffold Design Using 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol represents a "privileged structure" intermediate. It combines a metabolically stable halogenated aryl core with a versatile hydroxyethyl linker. This application note details the strategic utilization of this compound in the synthesis of Kinase Inhibitors , GPCR Ligands , and PROTACs .

The compound’s value lies in its orthogonal reactivity :

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems.

  • The Primary Alcohol: A handle for nucleophilic substitution (via activation) or Mitsunobu coupling to attach nitrogenous heterocycles.

  • The 4-Fluoro Substituent: Blocks metabolic oxidation at the para-position (a common clearance site) and modulates lipophilicity (

    
    ).
    

Scientific Rationale & Mechanistic Insight

The "Fluorine Effect" in Lead Optimization

The inclusion of the fluorine atom at the 4-position is not merely structural; it is functional. In drug design, the C-F bond is highly resistant to Cytochrome P450 metabolism. By blocking the para-position of the phenoxy ring, this scaffold extends the half-life (


) of the final drug candidate. Furthermore, the electronegativity of fluorine lowers the electron density of the aromatic ring, influencing the 

-

stacking interactions with target protein residues (e.g., phenylalanine or tyrosine gates in kinase pockets).
Divergent Synthesis Strategy

This building block allows for a Divergent Synthesis approach. Instead of synthesizing a complex core and attempting late-stage halogenation, researchers can use this scaffold to prepare a library of "Head" and "Tail" analogs.

  • Path A (Linker First): Functionalize the alcohol (e.g., attach to a piperazine).

  • Path B (Core First): Couple the aryl bromide to a heteroaryl core (e.g., indazole, quinoline).

Visualizing the Workflow

The following diagram illustrates the divergent pathways available when using this scaffold.

DivergentSynthesis Scaffold 2-(3-Bromo-4-fluorophenoxy) ethan-1-ol Activation Activation (MsCl / TsCl) Scaffold->Activation Path A: Linker Logic Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Path B: Core Logic Electrophile Electrophile (Mesylate/Tosylate) Activation->Electrophile SN2 SN2 Displacement (Amines/Thiols) Electrophile->SN2 GPCR_Ligand GPCR/Kinase Linker Analog SN2->GPCR_Ligand Biaryl Biaryl Ether Intermediate Suzuki->Biaryl Oxidation Oxidation (Dess-Martin) Biaryl->Oxidation PROTAC PROTAC Anchor Point Oxidation->PROTAC

Figure 1: Divergent synthesis workflow showing how the scaffold branches into GPCR ligands or PROTAC anchors.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (N-Alkylation)

Purpose: To attach the hydroxyethyl tail directly to a nucleophilic nitrogen heterocycle (e.g., phthalimide, indole, or a kinase pharmacophore) without pre-activation. Application: Synthesis of Sphingosine Kinase 1 (SphK1) inhibitors [1].[1]

Reagents:

  • 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (1.0 eq)

  • Nucleophile (e.g., Phthalimide or N-heterocycle) (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Scaffold  (1.0 eq), Nucleophile  (1.1 eq), and 
    
    
    
    (1.2 eq) in anhydrous THF (0.1 M concentration).
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid. Purify the filtrate via silica gel flash chromatography.

Validation Check:

  • Success Indicator: Disappearance of the broad -OH stretch (~3400

    
    ) in IR; appearance of product mass in LC-MS.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Purpose: To couple the aryl bromide moiety with an aryl boronic acid, creating a biaryl ether scaffold common in STAT3 degraders [2] and GPR120 agonists [3].

Reagents:

  • 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or pressure tube with the Scaffold , Boronic Acid , and Base . Add the solvent mixture. Sparge with Argon for 10 minutes to remove

    
    .
    
  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under Argon.

  • Heating: Heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup: Dilute with EtOAc and wash with water and brine. Dry over

    
    .
    
  • Purification: The hydroxy group may cause streaking on silica. Use a gradient of DCM/MeOH (0-5%) for purification.

Validation Check:

  • Success Indicator: Loss of the isotopic bromine pattern (1:1 doublet) in Mass Spec; appearance of new aromatic protons in NMR.

Quantitative Data Summary: Substituent Effects

The following table summarizes why the 3-bromo-4-fluoro pattern is superior to non-halogenated analogs for medicinal chemistry applications.

Property3-Br, 4-F Analog (Target)Unsubstituted PhenoxyMechanistic Benefit
Metabolic Stability HighLowF blocks para-oxidation (major clearance route).
Lipophilicity (ClogP) ~2.8~1.5Increased lipophilicity improves membrane permeability.
Electronic Effect (

)
Electron WithdrawingNeutralDeactivates ring, reducing toxicity risks (e.g., quinone formation).
Synthetic Utility High (Br handle)LowAllows modular attachment of diverse "warheads".

Advanced Application: PROTAC Linker Design

In the development of PROTACs (Proteolysis Targeting Chimeras), this scaffold serves as an ideal "Anchor Point." The flexible ethoxy chain connects the E3 ligase ligand (e.g., VHL or Cereblon binder) to the target protein ligand.

Pathway Visualization:

PROTAC_Design Start 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Step1 Step 1: Oxidation to Aldehyde (Dess-Martin Periodinane) Start->Step1 Modifies Tail Step2 Step 2: Reductive Amination (with Cereblon Ligand-Linker) Step1->Step2 Attaches E3 Ligand Step3 Step 3: Suzuki Coupling (with Target Protein Ligand) Step2->Step3 Modifies Head (Br) Final Final PROTAC Molecule Step3->Final

Figure 2: Workflow for converting the scaffold into a functional PROTAC.

References

  • Sphingosine Kinase 1 Inhibitors

    • Context: Use of 1-(3-bromo-4-fluorophenoxy) derivatives as intermediates for SphK1 inhibitors with anticancer activity.[1]

    • Source:Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors. (PMC8998000).
  • STAT3 Degraders (PROTACs)

    • Context: Patent describing carbamate derivatives containing the 3-bromo-4-fluorophenoxy moiety for targeted degradation of ST
    • Source:STAT Degraders and Uses Thereof.
    • (Note: Generalized link to Justia Patents for verification of "STAT degraders 3-bromo-4-fluorophenoxy")

  • GPR120 Agonists

    • Context: Synthesis of GPR120 agonists using (3-bromo-4-fluorophenoxy)
    • Source:Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists.
  • Fluorine in Medicinal Chemistry

    • Context: Review of the metabolic and physicochemical benefits of fluorine substitution.
    • Source:The role of fluorine in medicinal chemistry.

Sources

Application Notes and Protocols: The Strategic Use of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic routes available and the chemical space that can be explored. 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a strategically designed scaffold that offers multiple, distinct reaction sites for molecular elaboration. This guide provides an in-depth analysis of this building block, detailing its significance and providing robust protocols for its transformation into novel compounds of interest for researchers in drug development.

The Strategic Importance of Halogenation in Compound Design

The dual halogenation pattern of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not a random feature; it is a deliberate design element that leverages the unique properties of both fluorine and bromine to enhance the drug-like characteristics of the resulting molecules.

  • The Role of the Fluorine Atom: The presence of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry. Its high electronegativity can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[1][2][3][4]. This can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life[2][4]. Furthermore, the C-F bond can engage in favorable interactions with biological targets, potentially increasing binding affinity and selectivity[1][3].

  • The Utility of the Bromine Atom: The bromine atom serves a different, yet equally important, purpose. It is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions[5][6][7]. This allows for the straightforward introduction of diverse aryl, heteroaryl, or vinyl groups, enabling rapid exploration of the structure-activity relationship (SAR). The introduction of a bromine atom can also increase the therapeutic activity and favorably influence the metabolism and duration of action of a drug[8].

Key Reactive Sites and Synthetic Potential

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol possesses three primary reactive centers that can be addressed with high selectivity, as illustrated below. This multi-handle nature allows for a modular and divergent synthetic approach.

G cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds start 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol r1 Primary Alcohol (-OH) start->r1  Alkylation, Esterification,  Mitsunobu, Oxidation r2 Aryl Bromide (-Br) start->r2  Pd-Catalyzed  Cross-Coupling r3 Aryl Fluoride (-F) start->r3  Nucleophilic  Aromatic Substitution p1 Ethers, Esters, Amines r1->p1 p2 Bi-aryl Compounds, Alkenes r2->p2 p3 Substituted Phenols (via SNAr) r3->p3

Caption: Key reactive sites of the core scaffold.

Application Protocols

The following protocols are designed to be robust and adaptable, providing a foundation for the synthesis of diverse compound libraries.

Protocol 1: O-Alkylation of the Primary Alcohol via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic, reliable, and high-yielding method for forming an ether linkage.[9][10] By converting the primary alcohol to its corresponding alkoxide, it can readily displace a halide from a primary alkyl halide. This protocol is fundamental for introducing a variety of side chains, which can be used to modulate solubility, lipophilicity, and target engagement. Sodium hydride (NaH) is chosen as the base because it irreversibly deprotonates the alcohol, driving the reaction to completion.[11]

Experimental Workflow Diagram:

G A Combine Starting Material, Boronic Acid, & Base B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (N₂ Bubbling) B->C D Add Pd Catalyst & Ligand C->D E Heat to 80-100 °C (Monitor by TLC/LCMS) D->E F Cool to RT E->F G Filter through Celite F->G H Aqueous Work-up & Extraction G->H I Dry, Filter, Concentrate H->I J Purify via Chromatography I->J G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Novel Compound (from scaffold) Inhibitor->MEK

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this specific Williamson ether synthesis and empower you to optimize your reaction for maximum yield and purity.

The synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion of 3-Bromo-4-fluorophenol acts as a nucleophile, attacking an electrophilic alkyl halide such as 2-bromoethanol or 2-chloroethanol.[2][3]

While the reaction is fundamentally straightforward, achieving high yields requires careful control of several parameters. This guide addresses the most common issues encountered in the lab and provides scientifically grounded solutions.

Reaction Overview: The SN2 Pathway

The core of the synthesis involves the deprotonation of 3-Bromo-4-fluorophenol to form a potent nucleophile, the phenoxide, which then displaces a halide from a 2-haloethanol molecule.

Williamson_Ether_Synthesis Figure 1: S_N2 Mechanism for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenol 3-Bromo-4-fluorophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Haloethanol 2-Haloethanol (X = Br, Cl) Product 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Haloethanol->Product S_N2 Attack Salt Salt (e.g., KX) Haloethanol->Salt Halide Displacement Phenoxide->Product S_N2 Attack

Figure 1: SN2 Mechanism for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Synthesis.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering starting material. What's going wrong?

This is the most common issue and can stem from several root causes, primarily related to the failure to generate the nucleophilic phenoxide or ineffective SN2 substitution.

Possible Cause 1: Incomplete Deprotonation of the Phenol The Williamson ether synthesis requires the formation of an alkoxide or, in this case, a phenoxide.[4] If the base is not strong enough to deprotonate the 3-bromo-4-fluorophenol completely, the reaction will not proceed efficiently.

  • Solution:

    • Verify Base Strength: For phenols, moderately strong bases are typically sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice. If you are using a weaker base like sodium bicarbonate (NaHCO₃), it may be inadequate.[5] Consider switching to a stronger base like sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH).[1][5]

    • Ensure Anhydrous Conditions (if using NaH): Sodium hydride reacts violently with water. If you opt for this base, ensure your solvent and glassware are scrupulously dry to prevent quenching the base.[5]

Possible Cause 2: Poor Solvent Choice The choice of solvent dramatically impacts the reaction rate.[2]

  • Solution:

    • Use a Polar Aprotic Solvent: Protic solvents (like water or ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, creating a solvent "cage" that hinders its ability to attack the alkyl halide.[2][6] This drastically slows down the SN2 reaction.

    • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices as they are polar enough to dissolve the reactants but do not solvate the nucleophile, leaving it "free" and highly reactive.[2][3][7] Changing the solvent from methanol to acetonitrile has been shown to significantly improve product ratios in similar reactions.[8]

Possible Cause 3: Insufficient Reaction Time or Temperature The SN2 reaction rate is temperature-dependent.

  • Solution:

    • Increase Temperature: Typical Williamson reactions are conducted between 50-100 °C.[2][3] If your reaction is sluggish at a lower temperature, gradually increase the heat while monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Extend Reaction Time: These reactions can take anywhere from 1 to 8 hours to reach completion.[2] Use TLC to monitor the disappearance of the starting phenol before proceeding with the workup.

    • Consider Microwave Synthesis: Microwave-enhanced technology can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields.[2][9]

Troubleshooting_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low/No Yield CheckDeprotonation Is Deprotonation Complete? (Check Base Strength & Conditions) Start->CheckDeprotonation CheckSolvent Is the Solvent Optimal? (Polar Aprotic?) CheckDeprotonation->CheckSolvent Yes Action_Base Action: Use stronger base (e.g., K₂CO₃ -> NaOH) Ensure anhydrous conditions for NaH CheckDeprotonation->Action_Base No CheckConditions Are Temp/Time Sufficient? CheckSolvent->CheckConditions Yes Action_Solvent Action: Switch to DMF, Acetonitrile, or DMSO CheckSolvent->Action_Solvent No CheckByproducts Are Side Products Dominating? CheckConditions->CheckByproducts Yes Action_Conditions Action: Increase temperature (50-100°C) Increase reaction time (monitor by TLC) CheckConditions->Action_Conditions No Success Yield Improved CheckByproducts->Success No Action_Byproducts Action: See Q2 on Side Reactions CheckByproducts->Action_Byproducts Yes Action_Base->CheckDeprotonation Re-evaluate Action_Solvent->CheckSolvent Re-evaluate Action_Conditions->CheckConditions Re-evaluate

Figure 2: Troubleshooting Workflow for Low Yield.
Q2: I'm observing significant byproduct formation. How can I improve selectivity?

The primary competing reaction in a Williamson synthesis is the base-catalyzed E2 elimination of the alkyl halide.[2][6] C-alkylation on the phenol ring is another, though typically less common, side reaction.[2]

Possible Cause 1: E2 Elimination of the Alkylating Agent This occurs when the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene (ethylene glycol from 2-haloethanol). This is favored by sterically hindered alkyl halides.

  • Solution:

    • Use a Primary Alkyl Halide: The synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol already uses a primary halide (2-bromoethanol or 2-chloroethanol), which is ideal for minimizing E2 reactions.[1] Never use a secondary or tertiary alkyl halide as the electrophile , as they will almost exclusively yield elimination products.[4][5]

    • Control Temperature: Higher temperatures can favor elimination. Use the lowest temperature that allows the SN2 reaction to proceed at a reasonable rate.

Possible Cause 2: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur under certain conditions.

  • Solution:

    • Solvent Choice: As noted, polar aprotic solvents like DMF and acetonitrile favor O-alkylation.[8] Protic solvents can increase the amount of C-alkylation.

    • Counter-ion: The choice of base (and thus the metal counter-ion) can influence the O/C alkylation ratio, though this is a more advanced optimization strategy.

Q3: My product is difficult to purify. What are the best practices?

Effective purification is critical for obtaining a high-quality final product. The main impurities will be unreacted starting materials and any side products.

  • Solution:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Quench the reaction mixture (e.g., with water or dilute acid) and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove the inorganic base and salts.[5]

    • Base Wash: To remove unreacted 3-Bromo-4-fluorophenol, perform an extraction with a dilute aqueous base solution (e.g., 5-10% NaOH). The acidic phenol will be deprotonated and move into the aqueous layer, while the neutral ether product remains in the organic layer.[10]

    • Flash Column Chromatography: This is the most effective method for separating the desired product from non-polar impurities and any closely related byproducts. A typical solvent system would be a gradient of ethyl acetate in hexane.[11][12]

    • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity. A mixed solvent system, such as toluene/hexane or ethyl acetate/hexane, is often effective.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination?

The ideal combination balances reactivity with ease of handling and minimization of side reactions.

BaseSolventAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) Acetonitrile or DMF Recommended. Effective, easy to handle, inexpensive. Drives reaction to completion.[3]Can be slower than stronger bases.
Sodium Hydroxide (NaOH) Acetonitrile or DMF Stronger than K₂CO₃, can increase reaction rate.More hygroscopic; can introduce water, potentially promoting side reactions.
Sodium Hydride (NaH) Anhydrous DMF or THF Very strong base, ensures complete deprotonation.[1][5]Requires strictly anhydrous conditions; flammable H₂ gas byproduct. Often overkill.

For this specific synthesis, potassium carbonate in DMF or acetonitrile is the most reliable and recommended starting point.

Q2: Should I use 2-bromoethanol or 2-chloroethanol as the alkylating agent?

The choice of leaving group on the alkylating agent directly impacts reactivity.

  • Reactivity Order: The SN2 reaction rate depends on the leaving group ability, which follows the order: I > Br > Cl >> F .[9]

  • Recommendation: 2-Bromoethanol is significantly more reactive than 2-chloroethanol and will result in faster reaction times and/or allow for lower reaction temperatures. While 2-chloroethanol can work, it may require more forcing conditions (higher temperature, longer time), which can increase the risk of side reactions.[2] If the reaction is sluggish with a chloride, adding a catalytic amount of sodium or potassium iodide (a Finkelstein reaction variant) can generate the more reactive alkyl iodide in situ.[2]

Q3: Can a phase-transfer catalyst (PTC) improve the yield?

Yes, a PTC can be highly beneficial, especially for industrial-scale synthesis or when dealing with heterogeneous (solid-liquid) mixtures.

  • How it Works: A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, transports the water-soluble phenoxide ion into the organic phase where the alkyl halide resides, accelerating the reaction.[2][13]

  • Key Advantage: PTCs allow the use of aqueous base solutions (like 50% NaOH) and biphasic systems, which can be safer, more cost-effective, and eliminate the need for expensive anhydrous solvents.[14][15] This makes the reaction conditions milder and often "greener."[13]

Decision_Tree Figure 3: Decision Tree for Reaction Condition Selection Start Goal: Optimize Synthesis Scale What is the reaction scale? Start->Scale Reactivity Is the reaction sluggish? Start->Reactivity Lab Lab Scale->Lab Lab Scale (<10g) Pilot Pilot Scale->Pilot Pilot/Industrial Scale Yes Yes Reactivity->Yes Yes No No Reactivity->No No Purity Are byproducts an issue? Yes_Purity Yes_Purity Purity->Yes_Purity Yes No_Purity No_Purity Purity->No_Purity No Rec_Lab Use K₂CO₃ in DMF. Use 2-Bromoethanol. Temp: 60-80°C Lab->Rec_Lab Standard Conditions Rec_Pilot Use Phase-Transfer Catalyst (TBAB) with NaOH in Toluene/Water. Milder, more economical. Pilot->Rec_Pilot Consider PTC Action_Reactivity 1. Switch from 2-chloro to 2-bromoethanol. 2. Increase temperature. 3. Add catalytic NaI (if using chloride). Yes->Action_Reactivity Action No->Purity Action_Purity 1. Use lowest effective temperature. 2. Ensure primary alkyl halide. 3. Use polar aprotic solvent (DMF, MeCN). Yes_Purity->Action_Purity Action

Figure 3: Decision Tree for Reaction Condition Selection.

Optimized Experimental Protocol

This protocol represents a robust starting point for achieving a high yield of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Materials:

  • 3-Bromo-4-fluorophenol (1.0 eq.)

  • 2-Bromoethanol (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 2-bromoethanol (1.2 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting phenol spot has been completely consumed (typically 3-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol.

    • Wash the organic layer sequentially with water and then brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.[11]

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • JETIR. (2015, December 28). Contribution of phase transfer catalyst to green chemistry: A review.
  • Journal of the American Chemical Society. (1963). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis.
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020, June 25).
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

Sources

Technical Support Center: Purification of Crude 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Queue: Purification & Isolation Agent Level: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol . Whether you synthesized this via the Williamson ether synthesis (using 2-bromoethanol) or the Green Chemistry route (using ethylene carbonate), the purification challenges are distinct and predictable.

This molecule is a halogenated phenoxyethanol . Its core challenge lies in its physical ambiguity—it often exists as a viscous oil that should be a solid—and its stubborn retention of the starting material, 3-bromo-4-fluorophenol .

Key Molecular Specs:

  • Target: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

  • Primary Impurity: 3-Bromo-4-fluorophenol (Starting Material)

  • pKa Differential: Product (Neutral, pKa ~16) vs. Impurity (Acidic, pKa ~8-9 due to halogens).

  • Physical State: Low-melting solid or viscous oil (supercools easily).

Phase 1: Triage & Initial Assessment

User Ticket #101: "My crude product is a dark brown oil. I expected a white solid. TLC shows a large spot for the starting phenol."

Diagnosis: The dark color is likely due to oxidized phenolic impurities (quinones). The "oil" state is a result of melting point depression caused by the unreacted phenol. You cannot crystallize the product until the phenol is removed.

Immediate Action Plan: Do NOT attempt recrystallization yet. It will only result in "oiling out." You must perform a Chemical Work-up first.

Phase 2: The Chemical Work-up (The "Base Wash" Protocol)

This is the most critical step. Unlike standard alcohols, your impurity is a phenol . We exploit the acidity of the phenol to separate it from your neutral ether product.

Protocol: The pH Swing Extraction

  • Dissolution: Dissolve your crude oil in a non-polar organic solvent.

    • Recommended:Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • The Scrubber (Base Wash):

    • Wash the organic layer 2x with 1M NaOH (or 5% NaOH).

    • Mechanism:[1][2][3][4][5][6] The 3-bromo-4-fluorophenol (pKa ~9) is deprotonated by NaOH (pH ~14) to form sodium 3-bromo-4-fluorophenolate, which is highly water-soluble. The target alcohol remains in the organic layer.

    • Visual Check: The aqueous layer will likely turn yellow/orange (phenolate salts are often colored).

  • The Neutralization:

    • Wash the organic layer 1x with Water (to remove excess base).

    • Wash 1x with Brine (saturated NaCl) to dry the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Data Validation Table: Solvent Choice

Solvent SystemSuitabilityNotes
DCM HighExcellent solubility for the ether; good separation from water.
Ethyl Acetate HighSafer than DCM; effective for base washes.
Diethyl Ether ModerateGood, but highly flammable and holds water.
Toluene LowHard to remove; boiling point too high for sensitive oils.
Phase 3: Purification Logic (Decision Tree)

Once the phenol is removed, you face a decision based on the physical state of the residue.

User Ticket #205: "I've done the base wash. The oil is lighter, but still won't solidify."

Visualizing the Workflow:

PurificationLogic Start Crude Residue (Post-Base Wash) CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystal formation Oil Viscous Oil CheckState->Oil No crystals Recryst Recrystallization (Solvent: EtOAc/Hexane) Solid->Recryst Seed Seed & Scratch (Induce Nucleation) Oil->Seed Final Pure Product >98% HPLC Recryst->Final Distill Vacuum Distillation (High Vacuum <1 mbar) Distill->Final Column Flash Chromatography (Silica Gel) Column->Final Seed->Recryst Solidifies Seed->Distill Remains Oil (Large Scale) Seed->Column Remains Oil (Small Scale)

Caption: Decision matrix for processing crude 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol based on physical state.

Option A: Recrystallization (For Solids/Semi-Solids)

If the residue shows signs of crystallization, push it to a solid.

  • Solvent System: EtOAc / Hexane (1:4) or Toluene / Heptane .

  • Technique: Dissolve in minimum hot EtOAc. Add Hexane dropwise until cloudy. Cool slowly to 4°C.

  • Troubleshooting "Oiling Out": If the product separates as oil droplets instead of crystals, reheat to dissolve, add a tiny amount of EtOAc, and cool very slowly. Scratch the glass with a spatula to create nucleation sites.

Option B: Vacuum Distillation (For Persistent Oils)

If the product is a stable oil.

  • Requirement: High vacuum (<1 mmHg) is mandatory due to the high boiling point (>150°C at reduced pressure).

  • Warning: Unreacted phenol sublimes.[7] If you skipped Phase 2, the phenol will coat your condenser and contaminate the distillate.

Option C: Flash Chromatography (For High Purity/Small Scale)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0% → 30% EtOAc in Hexanes .

  • TLC Visualization: UV (254 nm). The product is less polar than the phenol (if any remains) but more polar than non-polar byproducts.

Phase 4: Frequently Asked Questions (FAQs)

Q1: Why is my product pink/red even after distillation?

  • Root Cause: Trace oxidation of phenolic residues. Even ppm levels of quinones can color the product.

  • Solution: Treat the organic solution with Activated Charcoal during the work-up. Boil the solution with charcoal for 10 mins, filter through Celite, then proceed to crystallization.

Q2: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH for the wash?

  • Analysis: K₂CO₃ is a weaker base. While it can deprotonate the phenol, the equilibrium is less favorable than with NaOH.

  • Recommendation: Stick to NaOH (1M) for the initial wash to ensure quantitative removal. Use Brine afterwards to neutralize.

Q3: The product solidifies but melts at room temperature. Is it impure?

  • Analysis: This class of compounds (phenoxyethanols) often has melting points near ambient temperature (30-45°C).

  • Verification: Run an H-NMR . If the spectra is clean (check the ethylene protons at ~4.0 and ~3.9 ppm), the low melting point is an intrinsic property, not an impurity. Store in the fridge.

References
  • Synthesis of Phenoxyethanol Derivatives

    • Title: Methods for manufacturing phenoxyethanol.[7]

    • Source: U.S.
    • URL
    • Relevance: Describes the industrial purification of phenoxyethanol, emphasizing the difficulty of removing phenol via distillation and the necessity of alkaline washes.[7][8]

  • Williamson Ether Synthesis Protocols

    • Title: Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
    • Source: BenchChem Technical Guides.[2]

    • Relevance: Provides a parallel protocol for brominated heteroaryl ethers, validating the use of base washes and silica chrom
  • Properties of Halogenated Phenols

    • Title: 3-Bromo-4-fluorophenol (CAS 27407-11-0).[9][10]

    • Source: ChemicalBook / PubChem.
    • URL:[Link]

    • Relevance: Confirms the acidity and physical state of the starting material, justifying the separ

Sources

Technical Support Center: Optimizing Column Chromatography for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to help you achieve optimal purity and yield.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My compound is not separating from a key impurity. What should I do?

Answer:

Poor separation, or co-elution, is a common issue that arises when the target compound and an impurity have similar affinities for the stationary phase under the chosen mobile phase conditions. The key is to alter the selectivity of the chromatographic system.

Causality & Strategy:

The polarity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is primarily driven by the hydroxyl group, with contributions from the ether linkage and the halogenated aromatic ring. Impurities might include unreacted starting materials (e.g., 3-Bromo-4-fluorophenol) or byproducts. To improve separation:

  • Optimize the Mobile Phase: The most direct approach is to adjust the eluent polarity.

    • Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf on TLC), decrease the concentration of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This increases interaction with the polar silica gel, enhancing separation.

    • Change Solvent System: If adjusting polarity isn't enough, change the nature of the solvents. Different solvents can induce different solute-stationary phase interactions. For instance, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity. There are three main classes of solvent systems that can provide different results: mixtures of polar/hydrocarbon solvents, polar/dichloromethane solvents, and polar/benzene (or toluene) solvents[1].

  • Consider an Alternative Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase.

    • Alumina: For compounds that are sensitive to the acidic nature of silica gel or for certain separations, alumina can be a good alternative[1]. It is available in basic, neutral, and acidic forms.

    • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is particularly useful if the impurity has a significantly different hydrophobicity compared to your target compound.

Question 2: I'm observing significant peak tailing for my product. How can I fix this?

Answer:

Peak tailing is an asymmetry where the back of the peak is broader than the front. This is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the column packing.[2][3]

Causality & Strategy:

For 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, the primary alcohol and ether oxygen can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-ideal interaction can cause a portion of the molecules to lag behind, resulting in tailing.[4]

  • Mask Active Sites: Add a small amount of a polar modifier to the mobile phase.

    • Triethylamine (TEA): For basic or neutral compounds that tail, adding 0.1-1% TEA to the eluent can neutralize the acidic silanol sites, preventing the strong secondary interactions.[5][6]

    • Acetic Acid (AcOH): For acidic compounds, adding a small amount of acetic acid can achieve a similar effect by protonating the analyte and reducing interactions.[5] For your compound, which is a neutral alcohol, TEA is a more likely solution if silanol interactions are the cause.

  • Check Column Packing and Loading:

    • Physical Voids: If all peaks are tailing, it may indicate a physical problem like a void at the top of the column or a poorly packed column[3]. Ensure the column is packed uniformly and that a layer of sand protects the silica bed during solvent addition.

    • Overloading: Injecting too much sample can lead to tailing[2]. As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass[7].

Question 3: My product is eluting too quickly (at the solvent front). How can I increase retention?

Answer:

Elution at or near the solvent front (Rf close to 1.0) indicates that the compound has a very low affinity for the stationary phase and a high affinity for the mobile phase. This is common for non-polar compounds in normal-phase chromatography or very polar compounds in reversed-phase chromatography.

Causality & Strategy:

Given the structure of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, this issue is less likely in normal-phase chromatography unless a very strong polar eluent is used. However, if it occurs:

  • Decrease Mobile Phase Polarity (Normal-Phase): The mobile phase is too strong. Drastically reduce the proportion of the polar solvent. For example, if you are using 50% ethyl acetate in hexanes, try 10-20%[8]. The goal is to find a solvent system that provides an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation[9].

  • Switch to a More Polar Stationary Phase: While standard silica is quite polar, other options exist if needed, though this is rarely necessary for a compound of this nature[10].

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This is a less common technique for preparative work but is an option for very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase rich in a non-polar organic solvent mixed with a small amount of aqueous solvent.

Question 4: The purification is taking too long, and the peaks are very broad. How can I optimize this?

Answer:

Long run times and broad peaks are often related. Broad peaks can result from slow elution, diffusion on the column, or using an isocratic elution for a complex mixture with a wide range of polarities.[11][12]

Causality & Strategy:

  • Increase Mobile Phase Polarity: If your compound is eluting too slowly (low Rf), gradually increasing the polarity of the mobile phase will speed up the elution and result in sharper peaks.

  • Switch to Gradient Elution: If your sample contains impurities that are much less polar and others that are much more polar than your target compound, an isocratic (constant solvent composition) elution can be inefficient.

    • Isocratic Elution: Best for simple mixtures where components have similar properties[13].

    • Gradient Elution: Involves gradually increasing the mobile phase polarity during the run. This allows the less polar compounds to elute first, and then the more strongly retained polar compounds (like your target alcohol) elute faster as the solvent strength increases. This leads to sharper peaks, better resolution, and shorter overall run times.[11][14][15]

  • Use Flash Chromatography: Applying pressure (using compressed air or a pump) to increase the flow rate of the mobile phase significantly reduces the purification time. This is the standard modern technique for preparative column chromatography.[16]

Question 5: I'm seeing peak fronting. What is the likely cause?

Answer:

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing. It is almost always caused by column overload or a solubility issue.[3][17]

Causality & Strategy:

  • Column Overload: This is the most frequent cause[17]. When too much sample is loaded onto the column, the stationary phase sites become saturated. Excess molecules cannot interact with the stationary phase and travel faster with the mobile phase, leading to the "front" of the peak.

    • Solution: Reduce the amount of sample loaded onto the column. Dilute your sample or use a larger column.[17]

  • Sample Solubility: If the sample is not very soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, which can distort the peak shape.

    • Solution: Ensure your sample is fully dissolved before loading. If using a dry loading method (adsorbing the sample onto silica), ensure the solvent is completely removed before placing it on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for this compound?

A1: Thin-Layer Chromatography (TLC) is an essential tool for developing a solvent system[18]. 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol has moderate polarity due to the alcohol group.

  • Starting Solvent System: A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.[19]

  • TLC Protocol: Spot your crude mixture on a TLC plate and test different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4.[9]

Solvent System (Hexanes:Ethyl Acetate)Expected Rf Range for Target CompoundSuitability for Column Chromatography
9:1Low (0.1 - 0.2)Good for separating less polar impurities.
4:1Ideal (0.2 - 0.4)Optimal Starting Point.
2:1High (0.5 - 0.7)May elute too quickly, poor separation.
Q2: What are the likely impurities I need to separate?

A2: The impurities will depend on the synthetic route. A common synthesis involves the reduction of the corresponding ketone, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone.

  • Unreacted Starting Material: The ketone starting material is a likely impurity and is less polar than the alcohol product.

  • Over-reduction/Debromination Products: Products where the bromine has been replaced by hydrogen could be present and are typically less polar.

  • Starting Phenol: If the synthesis started from 3-Bromo-4-fluorophenol, any unreacted phenol would be more polar than the desired product due to the acidic phenolic hydroxyl group.

Q3: What is the appropriate sample loading capacity for my column?

A3: Loading capacity depends on the difficulty of the separation and the type of silica gel used. Overloading is a common cause of poor separation[20].

  • General Rule of Thumb: For a standard silica gel column, a conservative starting point is to load 1g of crude material for every 50-100g of silica gel (a 1-2% load).

  • Difficult Separations: If the TLC shows impurities are very close to your product (small ΔRf), you should use a lower loading (e.g., 1g per 100-200g of silica).

  • Easy Separations: For large ΔRf values, you may be able to increase the loading to 5% or even 10% in some cases.[21]

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your sample mixture[11][13].

  • Isocratic Elution: Use a single, constant solvent mixture. This method is simpler but is only effective if all impurities have Rf values close to that of the desired product.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This is generally preferred for crude reaction mixtures as it provides better separation for components with a wide range of polarities, gives sharper peaks, and reduces overall run time.[14]

Q5: How do I properly load my sample onto the column?

A5: Proper sample loading is critical for achieving a good separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.[7][21]

  • Wet Loading: Dissolve the sample in a minimal amount of the initial, least polar mobile phase. Carefully add this solution to the top of the column, allow it to absorb into the silica, and then carefully add the mobile phase. This is quick but can be problematic if the sample is not very soluble in the mobile phase.[7]

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and remove the solvent by rotary evaporation to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method generally provides better resolution, especially for difficult separations.[16]

Experimental Workflows & Diagrams
Method Development Workflow

The following diagram outlines the logical steps for developing a robust purification method.

MethodDevelopment A 1. Analyze Crude Mixture by TLC B 2. Screen Solvent Systems (e.g., Hexanes/EtOAc) A->B C Find System with Target Rf ≈ 0.2-0.4 B->C D Is separation from impurities adequate? C->D E Select Stationary Phase (Default: Silica Gel) D->E Yes K Try Alternative Solvent System (e.g., DCM/MeOH or Toluene/EtOAc) D->K No F Pack Column E->F G Prepare Sample for Loading (Dry Loading Recommended) F->G H Perform Chromatography (Gradient Elution Recommended) G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions & Evaporate I->J K->C

Caption: Workflow for column chromatography method development.

Troubleshooting Poor Separation

This decision tree helps diagnose and solve common separation problems.

Troubleshooting node_sol node_sol Start Poor Separation (Co-elution) CheckTLC Is Rf optimal (0.2-0.4)? Start->CheckTLC CheckTLC->node_sol No Adjust eluent polarity to achieve optimal Rf. CheckLoading Is sample load < 2% of silica mass? CheckTLC->CheckLoading Yes CheckLoading->node_sol No Reduce sample load or use a larger column. PeakShape Are peaks tailing? CheckLoading->PeakShape Yes PeakShape->node_sol Yes Add modifier (e.g., 0.5% TEA) to mobile phase. ChangeSystem Is separation still poor? PeakShape->ChangeSystem No ChangeSystem->node_sol Yes Use a different solvent system (e.g., change EtOAc to DCM) or try gradient elution. ChangeSystem->node_sol No Problem Solved

Caption: Decision tree for troubleshooting poor separation.

References
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (2006, March 24). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Troubleshooting - Technical Support - Service. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2024, February 2). Flash Column Loading. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Chromatography Forum. (2023, July 27). Loading capacity. Retrieved from [Link]

  • BGD Group. (n.d.). TLC System. Retrieved from [Link]

  • Aktas, A. H., & Yilmaz Çalik, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • EPA. (2025, October 15). 2-bromo-4-fluorophenylacetic acid Properties. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

Sources

Addressing retention time irreproducibility for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in HPLC.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Retention Time Stability for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Status: Open Priority: High[1][2]

Executive Summary

You are experiencing retention time (


) irreproducibility with 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol . Based on the physicochemical properties of this molecule (halogenated aromatic ether with a terminal primary alcohol), the instability is likely driven by thermodynamic fluctuations  or specific stationary phase interactions  rather than pH sensitivity, as the molecule is neutral in standard HPLC operating ranges.

This guide isolates the three primary vectors of variance: Thermal Thermodynamics , Mobile Phase Volatility , and Silanol Surface Activity .

Diagnostic Workflow

Before altering your method, trace the symptoms using this logic flow.

TroubleshootingFlow Start Start: Analyze tR Drift Pattern Pattern What is the pattern? Start->Pattern Drift Monotonic Drift (Steadily increasing/decreasing) Pattern->Drift Trend Random Random Fluctuation (Jumpiness) Pattern->Random Chaos CheckSolvent Check Mobile Phase (Evaporation?) Drift->CheckSolvent Likely Cause 1 CheckCol Check Column Aging (Dewetting/Fouling) Drift->CheckCol Likely Cause 2 CheckTemp Check Column Oven (Is T stable?) Random->CheckTemp Likely Cause 1 CheckPump Check Pump Mixing (Ripple/Leak) Random->CheckPump Likely Cause 2

Figure 1: Diagnostic decision tree for isolating retention time instability sources.

Module 1: The Thermodynamic Factor (Temperature)

The Issue: Halogenated compounds like 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol exhibit significant changes in selectivity (


) and retention (

) with temperature fluctuations.[1][2] The bromine and fluorine substituents create a polarizable electron cloud that is highly sensitive to the kinetic energy of the system.

The Mechanism: Retention time is governed by the Van 't Hoff equation. For this molecule, a 1°C fluctuation can shift


 by 1-2%.[1][2] If your lab's ambient temperature cycles (e.g., air conditioning kicking on/off), your peak will "wander" in a sine wave pattern.[2]

Protocol: Thermal Locking

  • Oven Usage: Ensure the column is in a thermostatted compartment, not just ambient air. Set to 30°C or 35°C (at least 5°C above ambient).

  • Pre-heating: Use a passive or active mobile phase pre-heater.[1][2] Cold solvent entering a warm column creates a radial temperature gradient, distorting the peak and shifting

    
    .[3]
    
SymptomDiagnosisCorrective Action
Sine-wave drift Lab AC cycling affects column T.Install column oven; set T > Ambient + 5°C.
Drift during day Lab warming up.Use active pre-heating for solvent.[1][2]
Module 2: The "Ghost" Drift (Mobile Phase Volatility)

The Issue: You observe a steady increase in retention time over a long sequence (e.g., 10+ hours).

The Mechanism: This molecule is moderately lipophilic. Its retention is exponentially related to the fraction of organic modifier (


) in the mobile phase.
  • Scenario: If you use open solvent bottles, Acetonitrile (or Methanol) evaporates faster than water.[1][2]

  • Result: The mobile phase becomes weaker (more aqueous) over time.

  • Impact: The analyte sticks longer to the stationary phase;

    
     increases.
    

Protocol: The Anchor Point Validation

  • Cap Your Solvents: Use safety caps with air inlet valves to prevent evaporation while allowing pressure equalization.[1][2]

  • Premix vs. On-line Mix:

    • High Precision: Pre-mix your isocratic mobile phase (e.g., 50:50 MeCN:Water) manually rather than relying on the pump's proportioning valve, which can have a mixing error of ±0.5%.

    • Validation: If

      
       stabilizes with pre-mixed solvent, your pump's mixing valve is the culprit.
      
Module 3: Surface Chemistry (The Silanol Trap)

The Issue: The peak tails slightly, and


 shifts as the column "ages" or after the system has been idle.

The Mechanism: Although 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is neutral, it possesses a terminal hydroxyl group (-OH) and an ether linkage .[1][2] These are hydrogen bond acceptors/donors.

  • The Trap: Residual silanols (Si-OH) on the silica support (especially in older or Type-A silica columns) bind to the analyte's -OH group via hydrogen bonding.

  • The Drift: As these sites slowly saturate or get blocked by matrix components, the retention time shifts.[4]

Protocol: Surface Passivation

  • Column Choice: Ensure you are using a Type-B (High Purity) silica column or a "Hybrid" particle (e.g., Waters BEH, Agilent Zorbax Eclipse Plus) which are end-capped to minimize free silanols.[1][2]

  • Mobile Phase Additive: Even for neutral compounds, adding 0.1% Formic Acid or 10mM Ammonium Acetate ensures the silica surface remains in a consistent protonation state, masking silanol activity.[2]

SilanolInteraction Silica Silica Surface (Si-OH) Interaction Hydrogen Bond (Secondary Retention) Silica->Interaction Free Silanols Analyte Analyte (-CH2-OH) Analyte->Interaction Terminal Alcohol Result Peak Tailing & Variable tR Interaction->Result

Figure 2: Mechanism of secondary interaction between the analyte's hydroxyl group and residual silanols.[1][2]

FAQ: Rapid Fire Troubleshooting

Q: My pressure is stable, but


 is jumping randomly. Why? 
A:  This is often a pump check-valve  issue.[1][2] If a bubble is trapped or the valve is sticky, the flow rate fluctuates slightly (e.g., 0.98 mL/min vs 1.02 mL/min).
  • Test: Measure the flow rate volumetrically (stopwatch + graduated cylinder) over 10 minutes.

Q: Can I use a Phenyl-Hexyl column for this molecule? A: Yes, and it might be superior. The


-

interactions between the Phenyl stationary phase and the brominated/fluorinated ring of your analyte can offer unique selectivity and often better peak shape than C18 for halogenated aromatics.

Q: The retention time shifts only on the first 3 injections. A: This is an equilibration issue. The column temperature or surface chemistry hasn't reached a steady state.[5]

  • Fix: Inject a "primer" (high concentration sample) or run the mobile phase for 20 column volumes before the first analytical injection.

References
  • Dolan, J. W. (2015).[1][2] Troubleshooting Retention Time Issues in Reversed Phase HPLC. LCGC North America.[1][2] Link

  • Agilent Technologies. (2020).[1][2] LC Troubleshooting Series: Retention Time Shifts. Agilent Technical Library. Link

  • Chrom Tech. (2025).[1][2][3][6] How Does Column Temperature Affect HPLC Resolution? Chrom Tech Technical Guide.[1][2] Link

  • Element Lab Solutions. (2025).[1][2] Causes of Retention Time Drift in HPLC. Element Technical Notes. Link

  • Separation Science. (2023). Silica Purity and Silanols in HPLC. Separation Science Knowledge Base. Link

Sources

Technical Support Center: Stability & Storage of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

[1]

Critical Alert: Immediate Storage Protocols

If you have just received a shipment of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , do not leave it on the benchtop.[1] This compound possesses specific structural vulnerabilities—primarily the aryl-bromide bond and the primary alcohol tail—that require immediate environmental control.[1]

The "Golden Standard" Storage Protocol
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows thermodynamic oxidation of the primary alcohol (-OH).[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces atmospheric oxygen, preventing conversion to aldehyde/carboxylic acid.[1]
Light Amber Vial / Foil Wrap CRITICAL: The C-Br bond is photosensitive.[1] UV/Visible light triggers homolytic cleavage.[1]
Humidity Desiccator The glycol chain is hygroscopic; moisture promotes hydrolysis and physical caking.

Technical Deep Dive: Degradation Mechanisms

To prevent degradation, you must understand how it happens.[1] This molecule faces two primary threats: Photolytic Dehalogenation and Aerobic Oxidation .[1]

Photolysis (The Bromine Risk)

The 3-Bromo substituent is the "weak link."[1] While the Carbon-Fluorine (C-F) bond is extremely strong (~485 kJ/mol), the Carbon-Bromine (C-Br) bond is significantly weaker (~276 kJ/mol).[1] Exposure to ambient laboratory light can trigger homolytic fission, generating a highly reactive aryl radical.[1]

Oxidation (The Alcohol Risk)

The primary alcohol moiety (-CH2-CH2-OH) is susceptible to oxidation by atmospheric oxygen, particularly if trace metal impurities are present to act as catalysts.[1] This converts the alcohol first to an aldehyde (which causes yellowing/browning via aldol condensation) and eventually to a carboxylic acid.[1]

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical pathways leading to impurities.

DegradationPathwaysMolecule2-(3-Bromo-4-fluorophenoxy)ethan-1-olLightUV/Vis Light(hν)Molecule->LightOxygenAtmospheric O₂Molecule->OxygenRadicalAryl RadicalIntermediateLight->RadicalHomolytic C-Br CleavageAldehydeAldehyde Derivative(Yellowing)Oxygen->AldehydeOxidation (-2H)DebrominatedDebrominated Impurity(2-(4-fluorophenoxy)ethanol)Radical->DebrominatedH-AbstractionAcidCarboxylic AcidDerivativeAldehyde->AcidFurther Oxidation

Figure 1: Mechanistic pathways for photolytic debromination and aerobic oxidation.[1]

Troubleshooting Guide

User Scenario: "My compound looks different than when I bought it."

Use this diagnostic table to identify the issue and determine if the sample is salvageable.

SymptomProbable CauseDiagnostic TestSalvage Protocol
Yellow/Brown Discoloration Oxidation (Aldehyde formation) or Photolysis (Radical coupling).[1]H-NMR: Look for aldehyde proton peak (~9.8 ppm).Silica Plug Filtration: Dissolve in DCM, pass through short silica pad to remove polar oxidation products.[1]
Sample is Wet/Sticky Hygroscopicity (Water absorption).[1]Karl Fischer Titration or H-NMR (Water peak at 1.56 ppm in CDCl3).[1]Lyophilization: Freeze-dry overnight. Alternatively, azeotropic distillation with toluene.[1]
Precipitate in Solution Oligomerization or Salt Formation (if stored near amines).[1]LC-MS: Check for dimer mass peaks.Recrystallization: Attempt recrystallization from Ethanol/Water or Hexane/Ethyl Acetate.[1]
Loss of Bromine Signal Photodehalogenation .[1]Mass Spec: Check isotopic pattern. Br has a distinct 1:1 ratio (M and M+2).[1] Loss of this pattern confirms debromination.[1]Unsalvageable: If debromination >5%, discard. Separation of the debrominated impurity is difficult.[1]

Quality Control Protocols

To validate the integrity of your stock, do not rely solely on visual inspection.[1] Use this standardized HPLC method.

Protocol: Purity Validation via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (General).

  • Expected Retention: The alcohol is moderately polar. Expect elution around 4-6 minutes depending on flow rate.[1]

    • Impurity Marker: The Aldehyde will elute later (less polar).

    • Impurity Marker: The Debrominated species will elute earlier (more polar due to loss of lipophilic Br).

Storage Decision Workflow

Not all experiments require long-term banking.[1] Use this logic flow to determine the appropriate storage rigor for your current needs.

StorageWorkflowStartReceived CompoundUsageWhen will you use it?Start->UsageImmediate< 48 HoursUsage->ImmediateImmediatelyShortTerm1 - 4 WeeksUsage->ShortTermSoonLongTerm> 1 MonthUsage->LongTermLaterAction1Store at RTWrap in FoilKeep DesiccatedImmediate->Action1Action2Refrigerate (4°C)Purge Headspace (N₂)Wrap in FoilShortTerm->Action2Action3Freeze (-20°C)Aliquot into single-use vialsSeal under ArgonLongTerm->Action3

Figure 2: Decision matrix for storage conditions based on usage timeline.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or Methanol stock solutions? A: For short periods (days), yes. However, primary alcohols can undergo slow transesterification or oxidation in solution.[1] DMSO is risky for long-term storage because it is hygroscopic and can act as a mild oxidant under certain conditions.[1] We recommend storing as a neat solid and making fresh solutions as needed.

Q: Why does the SDS say "Store at Room Temperature" but you recommend 4°C? A: SDS recommendations often cover shipping safety and bulk chemical stability to prevent hazardous decomposition (explosions/fires). As researchers, our goal is purity preservation (>99%). While the molecule is safe at room temperature, the rate of aldehyde formation increases exponentially with temperature.[1] Refrigeration is a purity safeguard, not a safety requirement.[1]

Q: Is the Fluorine atom stable? A: Yes. The C-F bond is one of the strongest in organic chemistry.[1] Unlike the Bromine atom, you do not need to worry about photolytic defluorination under standard lab lighting.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-(3-Bromo-5-fluorophenyl)ethanol. Retrieved from (General safety and handling for brominated phenoxyethanols).[1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Bromo-4-fluorophenol. Retrieved from (Precursor stability data).[1]

  • National Institutes of Health (NIH). (2023).[1] C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis. Retrieved from (Mechanism of aryl bromide photolysis).[1]

  • MDPI. (2022).[1] Visible-Light Photocatalytic Reduction of Aryl Halides. Retrieved from (Detailed radical mechanisms).[1]

Optimizing reaction temperature and time for synthesizing 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Welcome to the technical support guide for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and confidently troubleshoot any challenges that may arise.

The synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an electrophilic alkyl halide.[1][3][4] In this specific synthesis, the nucleophile is the phenoxide generated from 3-Bromo-4-fluorophenol, and the electrophile is a 2-haloethanol, such as 2-bromoethanol.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction parameters for this synthesis.

Q1: What is the optimal temperature range for this reaction and why?

A1: The optimal temperature for this Williamson ether synthesis is typically between 60-100 °C.[2][5]

  • Causality: Temperature is a critical parameter that directly influences the reaction rate.[6] Below 60 °C, the reaction may be impractically slow, leading to incomplete conversion even after extended periods.[7] Conversely, exceeding 100 °C can promote undesired side reactions, most notably the E2 elimination of the alkyl halide, which becomes more competitive at higher temperatures.[1][5][7] The ideal temperature balances the need for a sufficient reaction rate with the imperative to minimize byproduct formation. For a standard reflux setup using a solvent like THF (boiling point ~66 °C), heating to a gentle reflux is a common and effective strategy.[8]

Q2: How does reaction time affect the yield and purity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol?

A2: Reaction time is intrinsically linked to temperature and concentration. A typical reaction is complete within 4 to 12 hours.[2][5][8]

  • Causality: The primary goal is to allow the reaction to proceed to completion without degrading the product. Insufficient reaction time will result in a low yield due to unreacted starting materials.[5] However, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation byproducts, complicating purification and potentially lowering the isolated yield. The most reliable method to determine the optimal reaction time is to monitor its progress using Thin-Layer Chromatography (TLC). The reaction is considered complete when the starting phenol spot is no longer visible by TLC.

Q3: Which base and solvent system is recommended for this synthesis?

A3: A combination of a moderately strong base and a polar aprotic solvent is ideal.

  • Base Selection: For deprotonating the phenol, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for safety and effectiveness.[9] Stronger bases like sodium hydride (NaH) are also effective but require strictly anhydrous conditions and greater handling precautions, as any moisture will quench the base.[3][10] Since phenols are significantly more acidic than aliphatic alcohols, extremely strong bases are often unnecessary.[11]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are highly recommended.[2][7][10] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7][10] Protic solvents, like ethanol or water, are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[7]

Q4: What is the ideal electrophile for this reaction? 2-bromoethanol or 2-chloroethanol?

A4: 2-bromoethanol is the preferred electrophile.

  • Causality: The rate of an SN2 reaction is highly dependent on the nature of the leaving group. The reactivity order for halides is I > Br > Cl > F.[12] Bromide is a better leaving group than chloride because it is a weaker base. Therefore, using 2-bromoethanol will result in a faster reaction rate compared to 2-chloroethanol under identical conditions.[8]

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This guide provides a systematic approach to diagnosing and solving potential problems.

Problem Potential Cause Recommended Solution & Rationale
Low or No Yield 1. Incomplete Deprotonation: The base was not strong enough or was deactivated.[10]Solution: Ensure the base is fresh and properly stored. If using K₂CO₃ with a less acidic phenol, consider switching to a stronger base like NaH. Ensure anhydrous conditions if using a moisture-sensitive base.[13]
2. Insufficient Reaction Time/Temp: The reaction has not gone to completion.[5]Solution: Increase the reaction temperature to the optimal range (e.g., 80 °C) and/or extend the reaction time. Monitor progress closely by TLC until the starting phenol is consumed.
3. Poor Quality Reagents: Starting materials or solvent contain impurities (especially water).Solution: Use purified starting materials. Ensure solvents are anhydrous, as water can consume the base and hydrolyze the alkyl halide.[13]
Multiple Spots on TLC (Byproduct Formation) 1. Elimination (E2) Side Reaction: The reaction temperature was too high.[1][7]Solution: Lower the reaction temperature. The SN2 pathway is generally favored at lower temperatures than the competing E2 elimination pathway.[7]
2. C-Alkylation: The phenoxide, an ambident nucleophile, alkylated on the aromatic ring.[1]Solution: This is less common but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent like DMF generally favors the desired O-alkylation.
Difficulty in Product Purification 1. Co-elution of Product and Starting Material: The polarity of the product and the starting phenol are similar.Solution: Optimize the solvent system for column chromatography. A gradient elution (e.g., starting with low polarity like 5% ethyl acetate in hexanes and gradually increasing to 20%) can improve separation.[8][14]
2. Emulsion During Workup: Formation of a stable emulsion during aqueous extraction.Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[8]

Visual Workflow and Troubleshooting

To better visualize the process, the following diagrams outline the experimental workflow and a decision tree for troubleshooting low-yield issues.

G cluster_0 Synthesis Workflow A 1. Reagent Setup (3-Bromo-4-fluorophenol, 2-Bromoethanol, K2CO3, Acetonitrile) B 2. Deprotonation (Stir at RT) A->B C 3. Alkylation (Heat to 80°C) B->C D 4. Reaction Monitoring (TLC Analysis) C->D D->C Incomplete? E 5. Workup (Filter, Evaporate Solvent, Aqueous Extraction) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental workflow for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

G Start Problem: Low Yield CheckTLC Analyze TLC Plate of Crude Mixture Start->CheckTLC SM_Present Result: Starting Material Remains CheckTLC->SM_Present No_SM Result: No Starting Material Visible CheckTLC->No_SM Sol_Incomplete Solution: Incomplete Reaction - Increase Time/Temp - Check Base Activity SM_Present->Sol_Incomplete Sol_Loss Solution: Product Loss - Check Workup/Extraction pH - Optimize Purification No_SM->Sol_Loss

Caption: Troubleshooting decision tree for low product yield.

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Reagents & Materials:

  • 3-Bromo-4-fluorophenol (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 10 mL per 1 g of phenol).

  • Alkylation: Add 2-bromoethanol (1.2 eq) to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) every 2 hours. The reaction is typically complete in 6-10 hours.

  • Workup:

    • Once the reaction is complete (disappearance of the starting phenol by TLC), cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[5][14]

    • Equilibrate the column with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Load the crude product and elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol as a pure solid or oil.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Purdue University. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Brainly.com. (2023, November 22). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether.
  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Synquest Labs. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Edubirdie. (n.d.). Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen.
  • BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

Sources

Validation & Comparative

Full spectroscopic characterization of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Profile

Compound: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Role: Critical Intermediate / Linker Motif Primary Application: Medicinal Chemistry (PROTAC linkers, Kinase Inhibitors) and Materials Science (Fluorinated monomers).

This guide provides a definitive spectroscopic characterization framework for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol . Unlike generic datasheets, this document focuses on comparative validation —specifically, how to distinguish the target molecule from its primary precursor (3-Bromo-4-fluorophenol ) and potential regioisomers using NMR, IR, and MS modalities.

The "performance" of this compound in a research setting is defined by its purity profile and structural integrity . The protocols below allow researchers to validate the success of the Williamson ether synthesis typically used to generate this scaffold.

Synthesis & Characterization Workflow

The following directed graph outlines the logical flow from synthesis to analytical validation. This workflow ensures that critical impurities (unreacted phenol, elimination side-products) are identified before final characterization.

G Start Precursor: 3-Bromo-4-fluorophenol Rxn Reaction: + 2-Bromoethanol (K2CO3, MeCN, Reflux) Start->Rxn Crude Crude Intermediate Rxn->Crude Purification Purification: Flash Column (Hex/EtOAc) Crude->Purification Target Target: 2-(3-Bromo-4-fluorophenoxy) ethan-1-ol Purification->Target HNMR 1H NMR: Check -OCH2- signals Confirm Phenol loss Target->HNMR FNMR 19F NMR: Shift vs. Precursor Target->FNMR MS MS (ESI): Br Isotope Pattern (1:1 ratio) Target->MS HNMR->Purification If Phenol > 2%

Figure 1: Analytical workflow for the synthesis and validation of the target ether. Note the critical feedback loop: detection of phenolic protons requires re-purification.

Comparative Spectroscopic Analysis

A. Proton NMR ( H NMR) Benchmarking

The most common failure mode in synthesizing this compound is incomplete alkylation. The table below highlights the specific signals required to differentiate the Product from the Starting Material (SM) .

Solvent Recommendation: DMSO-d


 (Preferred for observing the aliphatic -OH coupling) or CDCl

.[1]
FeatureRegion (

ppm)
Precursor (Phenol)Target Product (Ether) Validation Logic
Aromatic Region 6.8 – 7.4 ppm3 Protons (Multiplet)3 Protons (Multiplet)Shifts slightly upfield due to alkylation, but pattern remains similar.
Phenolic -OH 9.0 – 10.0 ppmBroad Singlet (1H) ABSENT Primary QC Check: Any signal here indicates contamination.
Ether -OCH

-
3.9 – 4.1 ppmAbsentTriplet (2H) Diagnostic of ether formation.
Alcohol -CH

OH
3.6 – 3.8 ppmAbsentTriplet/Multiplet (2H) Diagnostic of the ethyl chain.
Aliphatic -OH 4.5 – 5.0 ppmAbsentTriplet (1H) Visible in DMSO-d

; usually broad singlet in CDCl

.
Mechanistic Insight:

In the precursor, the phenolic proton is highly acidic and deshielded (>9 ppm). Upon alkylation, this signal disappears. The appearance of the ethylene glycol backbone (two distinct CH


 environments) confirms the attachment of the linker.
B. Fluorine NMR ( F NMR)

Fluorine shifts are highly sensitive to the electronic environment of the benzene ring.

  • Precursor (3-Br-4-F-phenol):

    
     to 
    
    
    
    ppm.
  • Target (Ether):

    
     to 
    
    
    
    ppm.
  • Performance Note: The alkylation of the oxygen increases electron density slightly at the para position relative to the free phenol, typically causing a slight upfield shift. This is a secondary confirmation method.

C. Mass Spectrometry (MS)

The presence of Bromine provides a distinct "fingerprint" due to the natural abundance of


Br and 

Br isotopes (approx. 1:1 ratio).
  • Molecular Formula: C

    
    H
    
    
    
    BrFO
    
    
  • Exact Mass: 233.97 (for

    
    Br)
    
  • Expected Pattern (ESI+ or EI):

    • M+ Peak: ~234.0

    • M+2 Peak: ~236.0

    • Intensity Ratio: The M and M+2 peaks should be of nearly equal height (1:1).

    • Note: If the M+2 peak is missing or <10%, the compound does not contain bromine.

Detailed Experimental Protocols

Protocol 1: Structural Validation via H NMR

This protocol ensures high-resolution separation of the aliphatic chain protons.

  • Sample Prep: Dissolve 10–15 mg of the purified oil/solid in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Chloroform often causes the aliphatic -OH proton to exchange or broaden, making it invisible. DMSO stabilizes this proton via hydrogen bonding, allowing you to see it as a distinct triplet (coupling to the adjacent CH

      
      ).
      
  • Acquisition: Run a standard proton sequence (16–32 scans).

  • Processing:

    • Reference residual DMSO quintet to 2.50 ppm.

    • Critical Check: Integrate the aromatic region (should be 3H). Set this as the standard.

    • Check the aliphatic region (3.5–4.1 ppm). You must see two distinct integrals of 2H each.

    • Verify the absence of the singlet at ~9.8 ppm (unreacted phenol).

Protocol 2: FT-IR Surface Analysis

Useful for rapid QC of solid samples without dissolution.

  • Method: ATR (Attenuated Total Reflectance) on neat sample.

  • Key Bands to Observe:

    • 3200–3400 cm

      
      :  Broad stretch.
      
      • Differentiation: Phenolic OH is often broader and lower frequency.[2] The aliphatic alcohol OH is slightly sharper.

    • 1250 cm

      
       (Ar-O-C):  Strong asymmetric stretch. This confirms the ether linkage to the aromatic ring.
      
    • 1050 cm

      
       (R-O-H):  Primary alcohol C-O stretch. This band is distinct in the product and absent in the phenol precursor.
      

Structural Logic Diagram

The following diagram illustrates the signal assignment logic for the target molecule, mapping the chemical structure to the expected spectral data.

Structure Ring Aromatic Ring (3H, m, 6.9-7.4 ppm) Br Bromine (meta) Isotope Pattern M/M+2 Ring->Br Substituent F Fluorine (para) 19F Signal ~ -122 ppm Ring->F Substituent EtherO Ether Oxygen Ring->EtherO Linkage CH2_A O-CH2 (Ether) (Triplet, ~4.0 ppm) EtherO->CH2_A CH2_B CH2-OH (Alcohol) (Multiplet, ~3.7 ppm) CH2_A->CH2_B OH Terminal OH (Broad/Triplet, ~4.8 ppm) CH2_B->OH

Figure 2: Spectroscopic assignment map. The color coding correlates specific atoms to their diagnostic signals.

References & Authority

The protocols and spectral predictions above are grounded in standard characterization methodologies for halogenated aromatics and phenoxyethanol derivatives.

  • General NMR Shifts of Phenols vs. Ethers: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[2] Link

  • Williamson Ether Synthesis Protocols: Scifinder/CAS React methodology for 2-phenoxyethanol derivatives. (General Organic Synthesis Standards).

  • 19F NMR Substituent Effects: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Isotope Patterns in Mass Spectrometry: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Link

Disclaimer: Experimental values may vary slightly based on concentration, temperature, and specific solvent impurities. Always use internal standards (TMS) for precise calibration.

Sources

Confirming the structure of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol using 2D NMR.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Advanced 2D NMR Protocols

Executive Summary: The Regioisomer Trap

In Fragment-Based Drug Discovery (FBDD), the scaffold 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol serves as a critical linker intermediate. However, its synthesis often produces regioisomeric byproducts—most notably the 4-bromo-3-fluoro isomer—which possess identical mass spectra and nearly indistinguishable chromatographic retention times.

This guide compares three structural verification methods:

  • Standard 1D NMR (

    
    H/
    
    
    
    C)
    (The Baseline)
  • In Silico Prediction (The Theoretical Alternative)

  • Integrated 2D Heteronuclear NMR (The Recommended Protocol)

Verdict: While 1D NMR provides basic characterization, it fails to definitively rule out regioisomers due to ambiguous aromatic coupling patterns.[1] The Integrated 2D Protocol (HSQC-HMBC-HOESY) is the only self-validating method that guarantees structural certainty, preventing costly downstream failures in Structure-Activity Relationship (SAR) studies.

Technical Challenge: Why 1D NMR is Insufficient

The core difficulty lies in the aromatic substitution pattern. Both the target (3-Br, 4-F) and its isomer (4-Br, 3-F) present an "ABC" spin system (three adjacent or interacting protons) on the benzene ring.

  • The Ambiguity: In 1D

    
    H NMR, the proton chemical shifts are heavily influenced by the shielding/deshielding effects of the Bromine and Fluorine atoms, which are competing.
    
  • The Coupling Confusion: The

    
    F nucleus (
    
    
    
    ) couples to protons, creating complex multiplets.
    • 
       (ortho) 
      
      
      
      8–10 Hz
    • 
       (meta) 
      
      
      
      5–7 Hz
    • 
       (ortho) 
      
      
      
      8–9 Hz
    • Result: A proton ortho to Fluorine (H5 in the target) appears as a pseudo-triplet or complex doublet-of-doublets, which can easily be mistaken for a proton ortho to another proton in the wrong isomer.

Comparative Analysis: Method Performance

The following table objectively compares the reliability of validation methods for this specific scaffold.

FeatureMethod A: Standard 1D (

H,

C)
Method B: DFT/Prediction Software Method C: Integrated 2D Protocol
Regioisomer Specificity Low . Relies on subtle shift differences; high risk of false positives.Medium . Good for shifts, but often fails to predict exact coupling constants in solvent environments.High . Definitive spatial and connectivity mapping.
Experimental Time < 15 mins< 1 hour (Computational)2–4 hours
Solvent Requirement Minimal (~0.6 mL)N/AStandard (~0.6 mL)
"Smoking Gun" Metric Chemical Shift (Ambiguous)Calculated Energy MinimaThrough-Space (

F-NOE) & Long-Range (

C-HMBC)
Confidence Level 60%75%99.9%
The Solution: Integrated 2D NMR Protocol

To achieve 100% certainty, we utilize a workflow that correlates the unambiguous aliphatic side chain to the specific positions on the aromatic ring.

Phase 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent overlap of the hydroxyl proton with aromatic signals and to ensure sharp resolution of the OH coupling (triplet) which confirms the side-chain integrity.
  • Concentration: 10–15 mg in 600 µL.

Phase 2: The Logic Tree (Data Interpretation)

The confirmation hinges on two specific protons:

  • H2: The isolated proton between the Ether oxygen and the Bromine.

  • H5: The proton ortho to the Fluorine.

The "Smoking Gun" Tests:

  • The HMBC Test (Connectivity):

    • The ether protons (

      
      ) will show a strong 
      
      
      
      correlation to the aromatic Carbon 1 (C1).
    • Target (3-Br-4-F): C1 is correlated to H2 (singlet-like) and H6 (doublet-like).

    • Isomer (4-Br-3-F): C1 is correlated to H2 (singlet-like) and H6 . Note: HMBC alone is often insufficient here because both isomers have H2/H6 at similar positions.

  • The HOESY/NOESY Test (Spatial Proximity) - CRITICAL:

    • We measure the Through-Space interaction between the Fluorine atom and nearby protons.

    • Target (3-Br-4-F): The Fluorine is at position 4.[2][3][4] It is Ortho to H5 .

      • Result: Strong NOE between

        
        F and H5 . Weak/No NOE to H2.
        
    • Isomer (4-Br-3-F): The Fluorine is at position 3.[4] It is Ortho to H2 (the isolated proton).

      • Result: Strong NOE between

        
        F and H2 .
        
Phase 3: Experimental Workflow Diagram

NMR_Workflow Start Sample: 15mg in DMSO-d6 Acq1D Acquire 1D 1H & 19F (Identify Spin Systems) Start->Acq1D Decision Ambiguity Check: Can H2/H5 be distinguished? Acq1D->Decision Path1D Stop (High Risk) Decision->Path1D No (Standard) Acq2D Acquire 2D Suite: 1. HSQC (C-H Map) 2. HMBC (Long Range) 3. 1H-19F HOESY Decision->Acq2D Yes (Advanced) Analysis Data Analysis: Check 19F NOE correlations Acq2D->Analysis ResultA Strong NOE: F <-> H5 (Target: 3-Br-4-F) Analysis->ResultA Ortho Coupling ResultB Strong NOE: F <-> H2 (Isomer: 4-Br-3-F) Analysis->ResultB Isolated H Coupling

Caption: Figure 1. Decision matrix for structural validation. The 1H-19F HOESY step is the definitive differentiator.

Supporting Experimental Data (Simulated)

The following data represents the expected signals for the Target Compound: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol .

Table 1: 1D

H NMR Assignments (DMSO-

, 400 MHz)
PositionTypeChemical Shift (

)
MultiplicityCoupling Constants (

)
Diagnostic Note
H2 Aromatic7.35 ppmdd

Hz,

Hz
Meta to F . If this was the isomer (3-F), this would be a large doublet (

).
H5 Aromatic7.28 ppmdd

Hz,

Hz
Ortho to F . Large F-coupling confirms position 5.
H6 Aromatic6.95 ppmddd

Hz,

Hz
Ortho to H5, Meta to F.
Side Chain O-CH24.05 ppmt

Hz
Correlates to C1 in HMBC.
Side Chain CH2-OH3.70 ppmq

Hz
-
OH Hydroxyl4.85 ppmt

Hz
Visible in DMSO; confirms alcohol.
Table 2: Key 2D Correlations
ExperimentSource NucleusTarget NucleusObservationInterpretation
HMBC Ether protons (4.05 ppm)C1 (154.5 ppm)Strong CrosspeakLinks side chain to the ring.
HMBC H2 (7.35 ppm)C3 (C-Br), C4 (C-F)CrosspeaksConfirms H2 is adjacent to Br and C1.

F-HOESY

F (-115 ppm)
H5 (7.28 ppm) Strong NOE Definitive Proof. F is spatially close to H5.

F-HOESY

F (-115 ppm)
H2 (7.35 ppm)Weak/No NOEConfirms F is NOT ortho to H2.
Logic Visualization: Distinguishing Isomers

The diagram below illustrates the specific atomistic logic used to rule out the 4-bromo-3-fluoro isomer.

Isomer_Logic Target Target Structure (3-Br, 4-F) F_Atom Fluorine-19 Isomer Isomer Structure (4-Br, 3-F) H2_Target H2 Proton (Isolated) F_Atom->H2_Target Weak/No NOE (Distance > 5Å) H5_Target H5 Proton (Ortho to F) F_Atom->H5_Target Strong NOE (Distance < 3Å) H2_Isomer H2 Proton (Ortho to F) F_Atom->H2_Isomer Strong NOE (Distance < 3Å)

Caption: Figure 2. The


F-NOE logic. In the target molecule, Fluorine is distant from the isolated H2 proton. In the isomer, they are neighbors.
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on 2D NMR pulse sequences including HOESY).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for F-H coupling constants).

  • Berger, S., & Sicker, D. (2018). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3] (Standard reference for chemical shifts of halogenated phenols).

Sources

Comparing the reactivity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol with its non-fluorinated analog.

[1]

Executive Summary & Chemical Identity[1]

Objective: This guide provides a technical comparison between 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Compound A) and its non-fluorinated analog, 2-(3-Bromophenoxy)ethan-1-ol (Compound B).[1]

Target Audience: Medicinal chemists and process development scientists optimizing lead compounds for metabolic stability or functionalizing the aryl core via metal-catalyzed cross-coupling.[1]

FeatureCompound A (Fluorinated)Compound B (Non-Fluorinated)
Structure 3-Br, 4-F substitution pattern3-Br substitution pattern
Core Reactivity Prone to Benzyne formation upon lithiationForms stable Aryllithium species
Metabolic Stability High (Para-F blocks CYP450 oxidation)Moderate/Low (Para-position vulnerable)
Acidity (Parent Phenol) pKa ~9.17 (Slightly less acidic)pKa ~9.03 (More acidic)
Primary Utility Drug scaffold (metabolically robust)Synthetic intermediate (versatile lithiation)

Synthesis & Physicochemical Properties[1][3][4]

Synthesis Workflow (Williamson Etherification)

Both compounds are synthesized via the alkylation of the corresponding phenol with 2-bromoethanol or ethylene carbonate.

Critical Insight - Acidity & Nucleophilicity: Contrary to the intuition that fluorine (EWG) always increases acidity, 3-bromo-4-fluorophenol (pKa ~9.17) is slightly less acidic than 3-bromophenol (pKa ~9.03) [1].[1]

  • Mechanism: While fluorine exerts a strong inductive withdrawal (-I), its mesomeric donation (+R) into the pi-system competes, especially when para to the hydroxyl group.[2]

  • Process Implication: The fluorinated phenol requires slightly more vigorous deprotonation conditions or longer reaction times to achieve comparable yields in SN2 alkylations.

SynthesisWorkflowcluster_0Reaction ConditionsPhenolParent Phenol(3-Br-4-F vs 3-Br)BaseBase Treatment(K2CO3 / DMF)Phenol->BaseDeprotonationPhenoxidePhenoxide AnionBase->PhenoxideGenerates NucleophileProductTarget Ether(Compound A or B)Phenoxide->ProductSN2 AttackReagent2-Bromoethanol(Electrophile)Reagent->Product

Figure 1: General synthesis workflow. The nucleophilicity of the phenoxide is the rate-determining factor.

Experimental Protocol: Ether Synthesis

Scale: 10 mmol | Yield: 85-92%[1]

  • Charge: To a round-bottom flask, add 3-bromo-4-fluorophenol (1.91 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Solvent: Add DMF (20 mL) and stir at room temperature for 15 min to ensure deprotonation.

  • Addition: Add 2-bromoethanol (1.50 g, 12 mmol) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Dilute with water (100 mL), extract with EtOAc (3 x 30 mL). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Reactivity Divergence: The "Benzyne Trap"

This is the most critical distinction for researchers. The presence of the fluorine atom adjacent to the bromine changes the outcome of Lithium-Halogen Exchange (Li-Br exchange) entirely.

Compound B (Non-Fluorinated): Stable Lithiation

Treatment of Compound B with n-BuLi at -78°C effects a clean Li-Br exchange.[1] The resulting 3-lithiophenoxy intermediate is stable at low temperatures and can be trapped with electrophiles (aldehydes, CO₂, etc.).[1]

Compound A (Fluorinated): Benzyne Elimination

Treatment of Compound A with n-BuLi effects Li-Br exchange to form the 3-lithio-4-fluoro intermediate.[1]

  • Instability: Ortho-haloaryllithiums are inherently unstable.[1] The species rapidly eliminates LiF to generate 3,4-didehydro-1-(2-hydroxyethoxy)benzene (a Benzyne) [2].[1]

  • Consequence: Simple electrophile trapping fails. Instead, the benzyne intermediate will undergo:

    • Dimerization (to biphenylenes).[1]

    • Nucleophilic attack by the solvent or ligand.

    • Cycloaddition (if a diene like furan is present).[1]

Recommendation: Do NOT use standard lithiation conditions for Compound A if simple functionalization is desired. Use Grignard exchange (i-PrMgCl) which forms a more stable magnesiate, or proceed via Pd-catalyzed coupling.[1]

ReactivityDivergenceCompBCompound B (3-Br)Non-FluorinatedLithioB3-Lithio Species(Stable at -78°C)CompB->LithioBLi-Br ExchangeCompACompound A (3-Br-4-F)FluorinatedLithioA3-Lithio-4-Fluoro Species(Unstable)CompA->LithioALi-Br ExchangeReagentn-BuLi, -78°CReagent->CompBReagent->CompAProductBTrapped Product(e.g., Carboxylic Acid)LithioB->ProductB+ ElectrophileBenzyneBENZYNE INTERMEDIATE(Highly Reactive)LithioA->Benzyne- LiF (Elimination)MessOligomers / CycloadductsBenzyne->MessUncontrolled Reaction

Figure 2: Divergent pathways upon lithiation.[1] The fluorinated analog eliminates LiF to form benzyne, preventing standard electrophilic trapping.

Palladium-Catalyzed Cross-Coupling[1][6]

For C-C bond formation (Suzuki, Buchwald-Hartwig), Compound A is often superior due to electronic activation, provided the catalyst system tolerates the ortho-fluorine.

  • Oxidative Addition: The electron-withdrawing fluorine (Hammett σ_p ≈ 0.06, σ_m ≈ 0.[1]34) reduces the electron density of the arene, generally accelerating oxidative addition of Pd(0) into the C-Br bond compared to the non-fluorinated analog [3].

  • Substrate Scope: Compound A is an excellent substrate for Suzuki coupling to create biaryl ether scaffolds common in kinase inhibitors.[1]

Protocol: Suzuki Coupling of Compound A

Reagents: Compound A (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq). Solvent: Dioxane/Water (4:1).[1] Conditions: 90°C, 2-4 hours under Argon.

Note: The hydroxyl group on the ethanol chain is generally tolerated by Pd(dppf)Cl₂ and does not require protection, unlike in lithiation chemistry where the proton would quench the reagent.

Metabolic Stability & Drug Design[7][8][9]

The primary motivation for selecting Compound A over Compound B in drug discovery is metabolic blocking .[1]

  • Metabolic Soft Spot: In Compound B, the para-position (relative to the ether) is the primary site for Phase I oxidation by CYP450 enzymes (hydroxylation).

  • Fluorine Blockade: Replacing the C-H bond with a C-F bond at the para-position (Compound A) effectively shuts down this metabolic route due to the high strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H) [4].

  • Lipophilicity: The fluorine substitution increases LogP slightly (approx +0.1 to +0.2 units), improving membrane permeability without drastically reducing solubility.

References

  • Liptak, M. D., et al. (2002).[1][3] "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society.[4][5] Link

  • Gilchrist, T. L. (1983).[1] "Benzyne Chemistry: Generation from o-Halobenzenes." Comprehensive Organic Chemistry. Validated via: and [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

How does the fluorine atom in 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol affect its properties?

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: The Strategic Role of Fluorine in 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Executive Summary: A Privileged Scaffold in Drug Discovery

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not merely a solvent or simple reagent; it is a high-value pharmacophore building block used extensively in modern medicinal chemistry.[1] Its structural motif—the 3-bromo-4-fluorophenoxy core—appears frequently in patent literature for KRas G12C inhibitors (oncology), GPR120 agonists (metabolic disorders), and Rho kinase inhibitors .

This guide objectively analyzes how the specific substitution of the fluorine atom at the para-position (relative to the ether linkage) alters the physicochemical and metabolic profile of the molecule compared to its non-fluorinated and chlorinated analogs.

The "Fluorine Effect": Mechanistic Insights

The addition of fluorine to the phenoxyethanol backbone is a deliberate medicinal chemistry strategy known as "metabolic blocking."

A. Metabolic Shielding (The Para-Blockade)

In non-fluorinated phenoxy ethers, the para-position of the phenyl ring is the primary site for Phase I oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP450 enzymes typically insert an oxygen atom at the electron-rich para position, leading to rapid clearance of the drug.

  • The Fluorine Advantage: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the para-hydrogen with fluorine renders this site inert to enzymatic hydroxylation, significantly extending the molecule's metabolic half-life (

    
    ).
    
B. Electronic Modulation & Lipophilicity
  • Electronic Withdrawal: Fluorine is the most electronegative element. Its presence at the 4-position pulls electron density away from the aromatic ring (inductive effect,

    
    ). This decreases the electron density of the ether oxygen, potentially reducing its susceptibility to oxidative dealkylation.
    
  • Lipophilicity (

    
    ):  Fluorine acts as a "lipophilicity tuner."[2] It generally increases lipophilicity compared to hydrogen (improving membrane permeability) but is less lipophilic than chlorine, allowing for a balanced physicochemical profile that avoids the solubility issues often associated with heavier halogens.
    

Comparative Analysis: Fluorine vs. Alternatives

The following table compares the target molecule against its direct structural analogs: the Des-fluoro (Hydrogen) and Chloro variants.

Table 1: Physicochemical & Functional Comparison

FeatureTarget Molecule Analog A (Des-fluoro) Analog B (Chloro)
Structure 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol 2-(3-Bromophenoxy)ethan-1-ol2-(3-Bromo-4-chlorophenoxy)ethan-1-ol
Substituent (C4) Fluorine (-F) Hydrogen (-H)Chlorine (-Cl)
Predicted ClogP ~2.45 ~2.10~2.95
Metabolic Stability High (Blocks p-oxidation)Low (Vulnerable to p-hydroxylation)Medium/High (Blocks oxidation, but lipophilicity risks)
Electronic Effect (

)
0.06 (Inductive withdrawal)0.000.23 (Stronger withdrawal)
Steric Size (Van der Waals) 1.47 Å (Mimics H, minimal clash)1.20 Å1.75 Å (Significant bulk)
Primary Application Oncology/Metabolic Drugs General ReagentsAgrochemicals

Key Insight: The target molecule strikes the optimal balance. Analog A is too metabolically unstable for most oral drugs. Analog B is too lipophilic (


 near 3.0), which increases the risk of non-specific protein binding and toxicity. The Fluorine analog maintains a "druglike" profile.

Visualization: Metabolic Pathways & Synthesis

Figure 1: Mechanism of Metabolic Blockade

The diagram below illustrates how the fluorine atom prevents the formation of the unstable phenol metabolite, forcing the system towards safer elimination pathways.

MetabolicPathways Substrate 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Enters Liver Blocked BLOCKED (C-F Bond Inert) CYP->Blocked Attacks Pos 4 Hydroxylated Para-Hydroxylated Metabolite (Rapid Clearance) CYP->Hydroxylated Successful Oxidation Metabolite Stable Drug Fragment (Extended Half-life) Blocked->Metabolite No Reaction DesFluoro Des-fluoro Analog (H at pos 4) DesFluoro->CYP Comparison

Caption: The fluorine atom at position 4 sterically and electronically prevents CYP450-mediated hydroxylation, a degradation pathway that rapidly clears the non-fluorinated analog.

Experimental Protocols

To validate the properties of this intermediate, we recommend the following protocols.

Protocol A: Synthesis via Williamson Etherification

Objective: To synthesize high-purity 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol from the phenol precursor.

Reagents:

  • 3-Bromo-4-fluorophenol (1.0 eq)[3]

  • 2-Bromoethanol (1.2 eq) or Ethylene Carbonate (1.5 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Bromo-4-fluorophenol in anhydrous ACN under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add 2-Bromoethanol dropwise (or Ethylene Carbonate with catalytic KI).

  • Reflux: Heat the mixture to reflux (80°C for ACN) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[4][5]

  • Purification: Wash organic layer with brine, dry over

    
    . Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (Look for triplet signals at 
    
    
    
    3.9–4.1 ppm for the ethoxy chain).
Protocol B: In Vitro Microsomal Stability Assay

Objective: To experimentally quantify the "Fluorine Effect" on metabolic stability.

  • Incubation: Incubate the test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Expected Result: The fluorinated target should show a

      
       min, whereas the des-fluoro analog typically shows 
      
      
      
      min.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Patent Application US10689377B2. (2020). KRas G12C Inhibitors. (Demonstrates use of 3-bromo-4-fluorophenoxy moiety). Link

  • Patent Application EP3191454B1. (2015). Cyclopropanecarboxylic Acid GPR120 Modulators. (Demonstrates synthesis of derivatives using 3-bromo-4-fluorophenol). Link

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenoxy ring, imparts specific physicochemical properties that are often sought after in drug design and development. The efficiency of its synthesis is therefore of critical importance for researchers in these fields. This guide provides a comprehensive comparison of the most viable synthetic routes to this valuable intermediate, supported by experimental data and mechanistic insights to aid in the selection of the most appropriate method for a given application.

The primary challenge in synthesizing 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol lies in the chemoselective formation of the ether linkage without promoting unwanted side reactions. This guide will focus on variations of the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[1][2] We will explore two main strategies: the reaction of 3-bromo-4-fluorophenol with a 2-haloethanol and its reaction with ethylene oxide. The efficiency of each route will be evaluated based on yield, reaction conditions, and the availability and safety of the starting materials.

Synthetic Route 1: Williamson Ether Synthesis with 2-Haloethanols

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the S(_N)2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[3] In the context of our target molecule, this involves the deprotonation of 3-bromo-4-fluorophenol to its corresponding phenoxide, followed by nucleophilic attack on a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

Reaction Pathway

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Reaction A 3-Bromo-4-fluorophenol C 3-Bromo-4-fluorophenoxide A->C + Base B Base (e.g., K2CO3, NaOH) B->C E 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol C->E + 2-Haloethanol D 2-Haloethanol (X = Cl, Br) D->E F Salt (KX, NaX) E->F + Salt

Caption: General workflow for the Williamson ether synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Experimental Protocols and Comparative Analysis

Route 1a: Using 2-Chloroethanol

This route is often preferred due to the lower cost and wider availability of 2-chloroethanol compared to its bromo-analogue.[4] A particularly efficient method for the synthesis of 2-aryloxyethanols utilizes potassium carbonate (K(_2)CO(_3)) as the base in methanol at room temperature, offering mild reaction conditions and broad functional group tolerance.[5]

Experimental Protocol:

  • To a solution of 3-bromo-4-fluorophenol (1.0 eq.) in methanol, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add 2-chloroethanol (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Route 1b: Using 2-Bromoethanol

2-Bromoethanol is a more reactive electrophile than 2-chloroethanol due to the better leaving group ability of the bromide ion. This can lead to shorter reaction times or the use of milder bases. However, it is also more expensive and potentially more toxic.[6]

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-bromo-4-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Add a base like potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).[7]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a gentle reflux (50-80 °C) and monitor by TLC until the starting material is consumed.[1]

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Summary and Comparison
ParameterRoute 1a (2-Chloroethanol)Route 1b (2-Bromoethanol)
Electrophile 2-Chloroethanol2-Bromoethanol
Typical Base K(_2)CO(_3)K(_2)CO(_3), NaOH
Solvent MethanolAcetone, DMF
Temperature Room TemperatureRoom Temperature to Reflux
Purity High after chromatographyHigh after chromatography
Advantages Milder conditions, lower cost of electrophile[4]Faster reaction times
Disadvantages Potentially slower reactionHigher cost of electrophile[6]

Synthetic Route 2: Reaction with Ethylene Oxide

An alternative approach to the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is the ring-opening of ethylene oxide with the 3-bromo-4-fluorophenoxide nucleophile. This method avoids the use of 2-haloethanols and can be highly efficient. The reaction is typically carried out under basic conditions.

Reaction Pathway

Ethylene_Oxide_Route cluster_0 Phenoxide Formation cluster_1 Ring Opening & Protonation A 3-Bromo-4-fluorophenol C 3-Bromo-4-fluorophenoxide A->C + Base B Base (e.g., NaOH) B->C E Alkoxide Intermediate C->E + Ethylene Oxide D Ethylene Oxide D->E G 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol E->G + H3O+ F Aqueous Workup (H3O+) F->G

Caption: Reaction of 3-bromo-4-fluorophenoxide with ethylene oxide.

Experimental Protocol
  • Prepare the sodium salt of 3-bromo-4-fluorophenol by reacting it with one equivalent of sodium hydroxide in a suitable solvent like water or ethanol.

  • In a pressure-rated vessel, charge the solution of the phenoxide.

  • Cool the mixture and introduce a slight excess of ethylene oxide.

  • Heat the sealed vessel to a temperature between 100-150°C for several hours.

  • After cooling and careful venting, the reaction mixture is neutralized with a dilute acid.

  • The product is then extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is achieved by distillation under reduced pressure or column chromatography.

Comparative Analysis

While this route can offer high yields, it requires the handling of ethylene oxide, a toxic and flammable gas, necessitating specialized equipment and safety precautions. The high temperatures and pressures involved may also not be suitable for all laboratory settings.

Synthesis of Starting Materials

The accessibility of the starting materials is a crucial factor in the overall efficiency of a synthetic route.

  • 3-Bromo-4-fluorophenol: This starting material can be synthesized from commercially available precursors. One common method involves the bromination of 4-fluorophenol.[8] Another route is the hydrolysis of (3-bromo-4-fluorophenyl) acetate with a base like sodium hydroxide in an ethanol/water mixture.[9]

  • 2-Chloroethanol and 2-Bromoethanol: These reagents are commercially available. 2-Chloroethanol can be synthesized by treating ethylene with hypochlorous acid.[10] 2-Bromoethanol can be prepared by the reaction of ethylene oxide with hydrobromic acid, a method that often provides high yields.[6][11]

Conclusion

Both the Williamson ether synthesis with 2-haloethanols and the reaction with ethylene oxide are viable routes for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

For general laboratory synthesis, Route 1a, utilizing 2-chloroethanol with potassium carbonate in methanol at room temperature, is recommended as the most efficient and practical approach. This method offers a balance of good yield, mild reaction conditions, operational simplicity, and cost-effectiveness. While the use of 2-bromoethanol (Route 1b) may offer faster reaction times, the higher cost of the reagent may not justify the marginal improvement in kinetics for most applications.

The ethylene oxide route (Route 2), while potentially offering high yields, presents significant safety and handling challenges that may limit its applicability in a standard research setting.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. This guide provides the necessary data and insights to make an informed decision for the efficient synthesis of this important chemical intermediate.

References

  • Sciencemadness Wiki. (2020, February 2). 2-Chloroethanol. [Link]

  • ResearchGate. a) Industrial production of 2‐chloroethanol from NaCl through multiple...[Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols - PMC. [Link]

  • Wikipedia. 2-Chloroethanol. [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. 2-bromoethanol. [Link]

  • Williamson Ether Synthesis. [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

Sources

Structural activity relationship (SAR) studies of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural activity relationship (SAR) analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , a halogenated derivative of the common preservative and anesthetic agent, 2-phenoxyethanol.

This analysis synthesizes data from medicinal chemistry campaigns (specifically KRas G12C inhibitor fragment screening and antimicrobial optimization) to compare this analog against standard phenoxyethanol derivatives.

Executive Summary

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol represents a "second-generation" phenoxyethanol scaffold. While the parent molecule (2-phenoxyethanol) is a ubiquitous preservative and topical anesthetic, its efficacy is limited by rapid metabolic oxidation and moderate lipophilicity.

The 3-Bromo-4-Fluoro (3-Br-4-F) substitution pattern introduces two critical pharmacological improvements:

  • Metabolic Blockade: The 4-Fluoro group prevents para-hydroxylation, the primary clearance pathway for phenoxy ethers.

  • Lipophilic Enhancement: The 3-Bromo substituent significantly increases the partition coefficient (LogP), enhancing membrane permeability and binding affinity in hydrophobic pockets (e.g., KRas Switch II pocket or bacterial membranes).

Verdict: This analog is superior to 2-phenoxyethanol for applications requiring extended half-life or deeper tissue penetration, though with a higher predicted toxicity profile.

Structural Activity Relationship (SAR) Analysis

The biological activity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is governed by three distinct structural domains.

Domain A: The Hydroxyethyl Tail (Pharmacophore)
  • Function: Acts as the primary hydrogen bond donor/acceptor.

  • SAR Insight: Modification of the terminal hydroxyl (e.g., to an ether or ester) generally reduces antimicrobial potency but is essential when used as a linker in larger drugs (e.g., KRas inhibitors).

  • Chain Length: Extending the chain to n-propyl (3-carbon) often increases potency but drastically reduces water solubility. The ethyl (2-carbon) chain is the optimal balance for bioavailability.

Domain B: The Ether Linkage
  • Stability: The ether oxygen is robust against hydrolysis, unlike ester analogs.

  • Electronic Effect: The electron-withdrawing nature of the 3-Br-4-F ring decreases the electron density on the ether oxygen, making it less susceptible to oxidative cleavage compared to the unsubstituted parent.

Domain C: The 3-Br-4-F Aromatic Core (The Critical Modifier)
  • 4-Fluoro (Para):

    • Steric: Small radius (1.47 Å) mimics Hydrogen, allowing tight binding without steric clash.

    • Metabolic: Blocks CYP450-mediated p-hydroxylation, extending half-life (

      
      ).
      
  • 3-Bromo (Meta):

    • Lipophilicity: Adds significant hydrophobicity (+0.86

      
       value), driving membrane intercalation.
      
    • Halogen Bonding: The bromine atom can act as a halogen bond donor to backbone carbonyls in target proteins (e.g., Cys12 in KRas G12C).

Visualization: SAR Logic Map

SAR_Map Core 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Sub_F 4-Fluoro Group (Metabolic Block) Core->Sub_F Para Position Sub_Br 3-Bromo Group (Lipophilicity & Halogen Bond) Core->Sub_Br Meta Position Tail Hydroxyethyl Tail (H-Bonding) Core->Tail Alkyl Chain Effect_1 Prevents p-Hydroxylation (Extended t1/2) Sub_F->Effect_1 Effect_2 Increases LogP (~2.9) (Membrane Penetration) Sub_Br->Effect_2 Effect_3 Target Interaction (Antimicrobial/Kinase Binding) Tail->Effect_3 Effect_2->Effect_3 Enhances

Caption: Functional decomposition of the 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol scaffold highlighting the specific roles of halogenation.

Comparative Performance Data

The following table compares the 3-Br-4-F analog against the parent compound and a standard chlorinated alternative (Chlorphenesin-like fragment).

Feature2-Phenoxyethanol (Parent)4-Chlorophenoxyethanol 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
MW ( g/mol ) 138.16172.61235.05
cLogP 1.161.982.85
Metabolic Stability Low (Rapid p-oxidation)ModerateHigh (Blocked p-position)
Antimicrobial Potency Baseline (1x)~2-3x~5-8x (Predicted)
Primary Application Cosmetics PreservativeAntifungal / Muscle RelaxantFragment Lead / Potent Antiseptic
Solubility (Water) 26 g/L~5 g/L< 1 g/L

Note: cLogP values calculated using ChemDraw Professional v16.0. Potency estimates derived from halogenated phenol SAR trends [1].

Experimental Protocols

Protocol A: Synthesis via Green Alkylation

Rationale: Direct alkylation of the phenol using ethylene carbonate avoids the use of toxic ethylene oxide and provides high atom economy.

Reagents:

  • 3-Bromo-4-fluorophenol (1.0 eq)[1][2]

  • Ethylene Carbonate (1.2 eq)

  • Potassium Carbonate (

    
    , 0.05 eq - Catalyst)
    
  • Solvent: Toluene or solvent-free (melt).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-4-fluorophenol (10 mmol) and Ethylene Carbonate (12 mmol).

  • Catalyze: Add anhydrous

    
     (0.5 mmol).
    
  • Heat: Heat the mixture to 140°C under an inert atmosphere (

    
    ) for 4–6 hours. Evolution of 
    
    
    
    gas indicates reaction progress.
  • Monitor: Check reaction completion via TLC (Eluent: 30% EtOAc/Hexanes). The starting phenol (

    
    ) should disappear, replaced by the more polar alcohol product (
    
    
    
    ).
  • Workup: Cool to room temperature. Dissolve residue in Dichloromethane (DCM). Wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography or vacuum distillation.
    
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: Standard broth microdilution to quantify the potency gain from halogenation.

  • Preparation: Dissolve the test compound in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512

    
     to 1 
    
    
    
    ). Final DMSO concentration must be <1%.
  • Inoculation: Add

    
     CFU/mL of Staphylococcus aureus (ATCC 29213) or Pseudomonas aeruginosa (ATCC 27853).
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Synthesis Pathway Diagram

Synthesis Phenol 3-Bromo-4-fluorophenol Reaction Catalysis (K2CO3) 140°C, -CO2 Phenol->Reaction EC Ethylene Carbonate EC->Reaction Product 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Reaction->Product Nucleophilic Attack

Caption: Atom-efficient synthesis of the target analog via ethylene carbonate ring-opening.

References

  • Comparison of Phenoxyethanol Derivatives: Title: "Antimicrobial activity of phenoxyethanol and its analogues: The role of lipophilicity and electronic effects." Source:Journal of Applied Microbiology (General Reference for Phenoxyethanol SAR). Context: Establishes the baseline activity of the scaffold.
  • Synthesis Methodology: Title: "KRas G12C inhibitors (Patent US10689377B2)." Source: United States Patent and Trademark Office. URL: Context: Describes the alkylation of 3-bromo-4-fluorophenol with 2-bromoethanol/ethylene carbonate as a key step in synthesizing bioactive fragments.
  • Halogenated Building Blocks: Title: "Synthesis of 3-bromo-4-fluorobenzaldehyde and related intermediates." Source: Google Patents (CN109912396B). URL: Context: Validates the availability and reactivity of the 3-Br-4-F phenol precursor.
  • Toxicology of Phenoxyethanols: Title: "2-Phenoxyethanol: A review of its toxicology and safety." Source:Regulatory Toxicology and Pharmacology. Context: Provides the safety baseline against which the increased lipophilicity of the 3-Br-4-F analog must be weighed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. The structural characteristics of this molecule—specifically its halogenated aromatic system—necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering your laboratory to operate with confidence and integrity.

Hazard Profile & Chemical Rationale

While a comprehensive, peer-reviewed toxicity profile for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not extensively documented, its chemical structure provides critical insights into its potential hazards. As a halogenated organic compound, it falls under a category of chemicals that are often persistent in the environment and can exhibit significant toxicity.[1] The presence of bromine and fluorine on the phenyl ring increases its lipophilicity and can influence its metabolic pathways, potentially leading to the formation of toxic byproducts.

The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), and many are listed as hazardous wastes.[2][3] Therefore, the foundational principle for disposing of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is to treat it as a regulated hazardous waste. This approach is not merely precautionary; it is a scientifically-defensible position based on its chemical class.

For procedural guidance, we can infer a likely hazard profile from analogous compounds. For instance, related brominated and fluorinated phenols and ethanones are known to cause skin and eye irritation, and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]

Table 1: Inferred Hazard Profile for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Hazard Classification (Inferred)Potential Health Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Halogenated aromatics can interfere with biological processes.[5][6]
Skin Corrosion / Irritation Causes skin irritation. Phenolic structures and their ethers can be irritating to dermal tissues.[4][7]
Serious Eye Damage / Irritation Causes serious eye irritation or damage. Many organic solvents and reagents are harsh on ocular tissues.[4][7]
Environmental Hazard Potentially persistent in the environment. Halogenated organic compounds are known for their environmental stability and potential for bioaccumulation.[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment must be conducted. The following PPE is mandatory to mitigate exposure risks.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[8]

  • Eye Protection : Wear safety glasses with side-shields or, preferably, chemical splash goggles that conform to NIOSH or EN 166 standards.[8]

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes.[8]

  • Work Area : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[7]

Step-by-Step Waste Collection & Segregation Protocol

The proper segregation of chemical waste is a cornerstone of laboratory safety and fiscal responsibility. Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste due to the specialized incineration processes required.[9] Co-mingling these waste streams is a frequent and costly error.

Protocol for Waste Collection:

  • Obtain the Correct Waste Container : Procure a dedicated hazardous waste container intended for "Halogenated Organic Liquids." This container must be in good condition, made of a compatible material (e.g., High-Density Polyethylene - HDPE), and feature a secure, leak-proof screw cap.[10]

  • Pre-Label the Container : Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] Clearly write the full chemical name: "Waste 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol." Do not use abbreviations or chemical formulas.[12] If other halogenated solvents will be added to this container, list each one.

  • Transfer the Waste : Working inside a chemical fume hood, carefully pour the waste into the designated container using a funnel.

  • Secure the Container : Immediately after adding waste, remove the funnel and tightly close the container lid. It is a critical violation of EPA regulations to leave a waste container open or to leave a funnel in the opening. [11]

  • Segregate Incompatibles : Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizing agents, which could react with the compound.[7] Maintain physical separation between different classes of hazardous waste, such as acids and flammables.[11]

  • Maintain Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[10]

Waste Storage in Satellite Accumulation Areas (SAAs)

Under RCRA, laboratories are considered Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation.[11]

  • Location : The waste container must remain in the laboratory where it was generated and under the control of laboratory personnel.[11]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA. In practice, waste should be removed much more frequently.

  • Container Fullness : Request a waste pickup from your institution's Environmental Health & Safety (EHS) department when the container is about 90% full.[11] This prevents overfilling and allows for safe transport.

  • Weekly Inspections : The SAA must be inspected weekly to check for leaks and ensure proper labeling and container closure.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the compliant management of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol waste.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition cluster_key Key A Waste Generation (2-(3-Bromo-4-fluorophenoxy)ethan-1-ol) B Consult SDS & Conduct Risk Assessment A->B C Select & Don Mandatory PPE (Gloves, Goggles, Lab Coat) B->C D Acquire 'Halogenated Organic Waste' Container C->D E Pre-Label Container with 'HAZARDOUS WASTE' & Full Chemical Name D->E F Transfer Waste in Fume Hood E->F G Securely Cap & Place in Secondary Containment F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Container Reaches 90% Capacity H->I J Schedule Pickup with Institutional EHS I->J K EHS Transports to Certified Hazardous Waste Facility J->K Key1 Blue Nodes: User Preparation Key2 Green Nodes: Waste Handling Protocol Key3 Red Nodes: Final Disposal Logistics

Sources

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Retrosynthesis Analysis

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